molecular formula C8H6BrN B1292480 3-Bromo-2-methylbenzonitrile CAS No. 52780-15-1

3-Bromo-2-methylbenzonitrile

Cat. No.: B1292480
CAS No.: 52780-15-1
M. Wt: 196.04 g/mol
InChI Key: VJMRAGHVKBZNAF-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMRAGHVKBZNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634023
Record name 3-Bromo-2-methylbenzonitrile
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Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52780-15-1
Record name 3-Bromo-2-methylbenzonitrile
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Record name 3-Bromo-2-methylbenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-2-methylbenzonitrile, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and reaction setup.

PropertyValueReference
CAS Number 52780-15-1[1][2]
Molecular Formula C₈H₆BrN[1][2]
Molecular Weight 196.04 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 44-45 °C[1]
Boiling Point (Predicted) 247.5 ± 20.0 °C[1]
Density (Predicted) 1.51 ± 0.1 g/cm³[1]
Solubility Soluble in ethyl acetate.[1]

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of organic compounds like this compound are outlined below. These are generalized standard procedures.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small amount of the crystalline this compound is finely powdered.

    • The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the closed end. The tube is then tapped to ensure the sample is tightly packed to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

2.2. Boiling Point Determination (Thiele Tube Method - for liquids)

While this compound is a solid at room temperature, its boiling point can be determined at reduced pressure or, as in this case, predicted. The experimental determination for a liquid is as follows:

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A few drops of the liquid sample are placed in the small test tube.

    • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

2.3. Density Determination of a Solid (Volume Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.

  • Apparatus: Analytical balance, graduated cylinder, a liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent).

  • Procedure:

    • A sample of this compound is weighed accurately using an analytical balance to determine its mass.

    • A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

    • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

    • The new volume in the graduated cylinder is recorded.

    • The volume of the solid is the difference between the final and initial liquid levels.

    • The density is calculated by dividing the mass of the solid by its volume.

2.4. Solubility Assessment

A qualitative assessment of solubility is important for purification and reaction setup.

  • Apparatus: Small test tubes, vortex mixer (optional), various solvents.

  • Procedure:

    • A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

    • A small volume of the chosen solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously (e.g., by flicking the tube or using a vortex mixer) for a set period.

    • The sample is observed to determine if it has completely dissolved. If not, the solvent can be added in increments until the solid dissolves or it becomes apparent that it is insoluble.

    • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane) to build a solubility profile.

Synthesis Workflow

The synthesis of this compound is a key process for its application as a chemical intermediate. The following diagram illustrates a typical synthetic route.

Synthesis_of_3_Bromo_2_methylbenzonitrile cluster_start Starting Material cluster_reaction1 Sandmeyer Reaction cluster_product Final Product 3_Bromo_2_methylaniline 3-Bromo-2-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) 3_Bromo_2_methylaniline->Diazotization Step 1 Cyanation Cyanation (CuCN) Diazotization->Cyanation Step 2 3_Bromo_2_methylbenzonitrile This compound Cyanation->3_Bromo_2_methylbenzonitrile Yields

References

An In-depth Technical Guide to 3-Bromo-2-methylbenzonitrile (CAS: 52780-15-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methylbenzonitrile, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, synthesis, spectral data, reactivity, and safety information, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 52780-15-1[2][3]
Molecular Formula C₈H₆BrN[2][4]
Molecular Weight 196.04 g/mol [2][4]
Melting Point 44-45 °C[1][4]
Boiling Point (Predicted) 247.5 ± 20.0 °C[1]
Density (Predicted) 1.51 ± 0.1 g/cm³[1]
Appearance White to light yellow solid[1]
InChI InChI=1S/C8H6BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3[1]
SMILES CC1=C(Br)C=CC=C1C#N[2]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will likely appear as multiplets in the range of 7.0-8.0 ppm. The methyl protons should present as a singlet at approximately 2.4-2.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will appear between 120-145 ppm, with the carbon attached to the bromine atom being significantly influenced. The methyl carbon will have a characteristic signal in the aliphatic region, around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A sharp, strong peak around 2220-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch is expected to be in the lower frequency region of the fingerprint, typically between 500 and 600 cm⁻¹.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis due to its versatile functional groups. The bromine atom can participate in various cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced.

Synthesis Protocol

A common method for the synthesis of this compound involves the dehydration of 3-bromo-2-methylbenzamide.[1][4]

Experimental Protocol: Synthesis of this compound [1][4]

  • Materials:

    • 3-bromo-2-methylbenzamide (1.0 eq)

    • Pyridine (3.2 eq)

    • Trifluoroacetic anhydride (3.0 eq)

    • Dichloromethane (DCM)

    • Ethyl acetate

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Na₂SO₄

  • Procedure:

    • A solution of 3-bromo-2-methylbenzamide and pyridine in dichloromethane is cooled to 0 °C.

    • Trifluoroacetic anhydride is added slowly to the cooled solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.

    • Upon completion, the reaction is quenched by partitioning between ethyl acetate and 1M HCl solution.

    • The organic layer is sequentially washed with saturated NaHCO₃ solution and brine.

    • The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 3-bromo-2-methylbenzamide 3-bromo-2-methylbenzamide DCM_0C DCM, 0°C 3-bromo-2-methylbenzamide->DCM_0C Pyridine Pyridine Pyridine->DCM_0C Trifluoroacetic anhydride Trifluoroacetic anhydride Trifluoroacetic anhydride->DCM_0C RT_15h Warm to RT, 15h DCM_0C->RT_15h Dehydration Partition Partition (EtOAc/1M HCl) RT_15h->Partition Wash_NaHCO3 Wash (sat. NaHCO3) Partition->Wash_NaHCO3 Wash_Brine Wash (Brine) Wash_NaHCO3->Wash_Brine Dry_Concentrate Dry (Na2SO4) & Concentrate Wash_Brine->Dry_Concentrate Product This compound Dry_Concentrate->Product

Caption: Synthesis workflow for this compound.

Key Reactions and Applications in Drug Development

The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.[5]

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryls and substituted aromatic compounds, which are common motifs in pharmaceutical agents.

General Experimental Protocol for Suzuki-Miyaura Coupling

  • Materials:

    • Aryl halide (e.g., this compound) (1.0 eq)

    • Arylboronic acid or ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

    • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Procedure:

    • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

    • The solvent is added, and the mixture is heated with stirring for a specified time.

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

    • The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction cluster_workup Workup & Purification Aryl_Halide This compound Inert_Atmosphere Inert Atmosphere Aryl_Halide->Inert_Atmosphere Boronic_Acid Arylboronic Acid/Ester Boronic_Acid->Inert_Atmosphere Pd_Catalyst Pd Catalyst Pd_Catalyst->Inert_Atmosphere Base Base Base->Inert_Atmosphere Solvent_Heat Solvent & Heat Inert_Atmosphere->Solvent_Heat C-C Bond Formation Extraction Aqueous Workup Solvent_Heat->Extraction Purification Chromatography Extraction->Purification Coupled_Product Biaryl Product Purification->Coupled_Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7] Arylamines are prevalent structures in a vast number of pharmaceuticals.

General Experimental Protocol for Buchwald-Hartwig Amination [6]

  • Materials:

    • Aryl halide (e.g., this compound) (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP, XPhos) or a precatalyst (1-5 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

    • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Procedure:

    • In an oven-dried reaction vessel under an inert atmosphere, the palladium catalyst, ligand (if separate), and base are combined.

    • The aryl halide and anhydrous solvent are added.

    • The amine is then added to the mixture.

    • The reaction is heated with vigorous stirring.

    • Progress is monitored by TLC or LC-MS.

    • After completion, the reaction is cooled and quenched (e.g., with aqueous NH₄Cl).

    • The product is extracted into an organic solvent, washed, dried, and purified by chromatography.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction cluster_workup Workup & Purification Aryl_Halide This compound Inert_Atmosphere Inert Atmosphere Aryl_Halide->Inert_Atmosphere Amine Amine Amine->Inert_Atmosphere Pd_Catalyst_Ligand Pd Catalyst & Ligand Pd_Catalyst_Ligand->Inert_Atmosphere Base Base Base->Inert_Atmosphere Anhydrous_Solvent_Heat Anhydrous Solvent & Heat Inert_Atmosphere->Anhydrous_Solvent_Heat C-N Bond Formation Quench_Extraction Quench & Aqueous Workup Anhydrous_Solvent_Heat->Quench_Extraction Purification Chromatography Quench_Extraction->Purification Arylamine_Product Arylamine Product Purification->Arylamine_Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementCode
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[1]

Conclusion

This compound is a synthetically useful intermediate with applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its reactivity in key cross-coupling reactions makes it a valuable tool for drug discovery and development professionals. Proper handling and storage procedures are essential to ensure laboratory safety.

References

3-Bromo-2-methylbenzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-2-methylbenzonitrile

This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular weight and relevant experimental protocols for professionals in research, and drug development.

Chemical Properties and Data

This compound is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a nitrile group at the 1-position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 196.04 g/mol [1][2]
Alternate Molecular Weight 196.05 g/mol [3]
Molecular Formula C8H6BrN[1][2][3]
CAS Number 52780-15-1[1][2][3][4]
Melting Point 44-45 °C[1]
Boiling Point (Predicted) 247.5 ± 20.0 °C[1]
Purity 97.00%[3]
IUPAC Name This compound[3]
SMILES CC1=C(Br)C=CC=C1C#N[3]

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound from 3-Bromo-2-methylbenzamide[1]

Objective: To synthesize this compound via the dehydration of 3-bromo-2-methylbenzamide.

Materials:

  • 3-bromo-2-methylbenzamide (500 mg, 2.340 mmol)

  • Pyridine (0.60 mL, 7.42 mmol)

  • Dichloromethane (10 mL)

  • Trifluoroacetic anhydride (1.0 mL, 7.08 mmol)

  • Ethyl acetate (100 mL)

  • 1M HCl solution (25 mL)

  • Saturated NaHCO3 solution (25 mL)

  • Brine (25 mL)

  • Na2SO4

Procedure:

  • A solution of 3-bromo-2-methylbenzamide and pyridine in dichloromethane is prepared in a reaction vessel.

  • The solution is cooled to 0 °C.

  • Trifluoroacetic anhydride is slowly added to the cooled mixture.

  • The reaction mixture is then gradually warmed to room temperature and stirred continuously for 15 hours.

  • Upon completion, the reaction is partitioned between ethyl acetate and a 1M HCl solution.

  • The organic phase is sequentially washed with a saturated NaHCO3 solution and brine.

  • The washed organic phase is dried over Na2SO4, filtered, and concentrated.

  • The resulting product, this compound, is obtained as a light yellow oil (423 mg, 92% yield) and can be used for subsequent reactions without further purification.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A Start: 3-bromo-2-methylbenzamide & Pyridine in Dichloromethane B Cool to 0 °C A->B C Add Trifluoroacetic Anhydride B->C D Warm to Room Temperature & Stir for 15 hours C->D E Work-up: Partition with Ethyl Acetate & 1M HCl D->E F Wash Organic Phase: 1. Saturated NaHCO3 2. Brine E->F G Dry (Na2SO4), Filter, & Concentrate F->G H End Product: this compound G->H

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-2-methylbenzonitrile (CAS No: 52780-15-1), a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] This document outlines its core physical properties, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in subsequent reactions. The following table summarizes its key quantitative data.

PropertyValueNotesSource(s)
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
Appearance White to light yellow solidAt room temperature.[1]
Melting Point 44-45 °C[1]
Boiling Point 247.5 ± 20.0 °CPredicted value.[1]
Density 1.51 ± 0.1 g/cm³Predicted value.[1]

Experimental Protocols

Accurate determination of physical constants such as melting and boiling points is fundamental for compound identification and purity assessment. Below are detailed methodologies for these measurements.

1. Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[3]

  • Apparatus:

    • Capillary tubes (sealed at one end)

    • Calibrated thermometer or digital temperature probe

    • Melting point apparatus (e.g., oil bath with a stirrer or an automated digital device)

    • Sample of this compound, finely powdered

  • Procedure:

    • A small amount of the finely powdered this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[3]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb.[3]

    • The assembly is placed in the heating block or oil bath of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. Constant stirring of the oil bath is crucial for uniform temperature distribution.[3]

    • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[3]

2. Determination of Boiling Point (Siwoloboff Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small quantities, the Siwoloboff method is a common and effective technique.[4]

  • Apparatus:

    • Thiele tube or similar heating bath

    • Calibrated thermometer

    • Small sample tube (e.g., a Durham tube)

    • Capillary tube (sealed at one end)

    • Heating oil (e.g., mineral oil)

  • Procedure:

    • A small volume of this compound is placed into the sample tube.

    • A capillary tube is placed inside the sample tube with its open end submerged in the liquid.[4]

    • The sample tube is attached to the thermometer and immersed in the heating oil within the Thiele tube.[4]

    • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[4]

Synthetic Workflow Visualization

The following diagram illustrates a common laboratory-scale synthesis of this compound from 3-bromo-2-methylbenzamide. This dehydration reaction is a standard method for nitrile formation from a primary amide.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Aqueous Workup & Purification cluster_product Final Product A 3-Bromo-2-methylbenzamide Reaction Dehydration Reaction A->Reaction B Pyridine B->Reaction C Trifluoroacetic Anhydride C->Reaction D Dichloromethane (Solvent) D->Reaction Workup1 Partition between Ethyl Acetate & 1M HCl Reaction->Workup1 Stir 15h, 0°C to RT Workup2 Wash with sat. NaHCO₃ Workup1->Workup2 Workup3 Wash with Brine Workup2->Workup3 Workup4 Dry over Na₂SO₄ Workup3->Workup4 Workup5 Filter & Concentrate Workup4->Workup5 Product This compound Workup5->Product Yields light yellow oil

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-methylbenzonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted data to serve as a valuable resource for compound identification, structural verification, and as a reference for researchers synthesizing or working with this molecule. The document outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data and includes a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and assignments for this compound. These predictions are based on computational algorithms that consider the effects of the various substituents on the benzonitrile core.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-67.65Doublet (d)1H
H-47.58Doublet (d)1H
H-57.30Triplet (t)1H
-CH₃2.50Singlet (s)3H

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2141.5
C-4134.0
C-6132.5
C-5128.0
C-3125.0
C-1118.0
CN117.5
-CH₃21.0

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹H NMR, the solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument and Experiment Setup:

  • The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

  • Insert the sample into the NMR probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 220-250 ppm, centered around 120-130 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons).

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID).

  • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

  • Phase and baseline correct the spectrum.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

  • Assign the peaks in both spectra based on chemical shifts, multiplicities, and integration (for ¹H). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments if required.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for the analysis and interpretation of NMR data for a small molecule like this compound.

NMR_Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_output Final Output Sample High-Purity Sample of This compound Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Dissolution NMR_Tube Transfer to 5mm NMR Tube Dissolution->NMR_Tube Acquisition Acquire 1D (1H, 13C) and optional 2D NMR Data NMR_Tube->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analyze_2D Analyze 2D Spectra (if acquired): Correlations (COSY, HSQC, HMBC) Acquisition->Analyze_2D Calibration Calibrate Chemical Shift (TMS for 1H, Solvent for 13C) Processing->Calibration Integration Integrate 1H NMR Signals Calibration->Integration Analyze_13C Analyze 13C Spectrum: Chemical Shift Calibration->Analyze_13C Analyze_1H Analyze 1H Spectrum: Chemical Shift, Multiplicity, Integration Integration->Analyze_1H Assignment Assign Signals to Specific Nuclei in the Molecule Analyze_1H->Assignment Analyze_13C->Assignment Analyze_2D->Assignment Structure_Verification Verify Molecular Structure Assignment->Structure_Verification Final_Report Comprehensive Report with Data Tables and Assignments Structure_Verification->Final_Report

Caption: Logical workflow for NMR-based structural elucidation.

Spectroscopic Analysis of 3-Bromo-2-methylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for the compound 3-Bromo-2-methylbenzonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also outlines standardized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectral data for this compound (CAS No: 52780-15-1, Molecular Formula: C₈H₆BrN, Molecular Weight: 196.04 g/mol ).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups and aromatic structure. The predictions are based on typical frequencies for aromatic nitriles and substituted benzenes.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Medium-WeakAromatic C-H stretch[1][2]
~ 2975-2850Medium-WeakMethyl C-H stretch
~ 2230-2210Strong, SharpC≡N (nitrile) stretch, conjugated[3][4]
~ 1600-1580MediumAromatic C=C ring stretch[1][5]
~ 1470-1430MediumAromatic C=C ring stretch and CH₃ bending[1][5]
~ 900-675StrongC-H out-of-plane bending (substitution pattern dependent)[1][2]
Below 800Medium-StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in isotopic peak patterns for the molecular ion and any bromine-containing fragments.

m/z (Mass-to-Charge Ratio)Predicted Relative IntensityAssignment
195/197High[M]⁺, Molecular ion containing ⁷⁹Br and ⁸¹Br respectively
180/182Medium[M-CH₃]⁺, Loss of a methyl group
116High[M-Br]⁺, Loss of a bromine radical. This is a common fragmentation for brominated aromatic compounds.
90Medium[C₇H₄N]⁺, Subsequent fragmentation of the [M-Br]⁺ ion
79/81Variable[Br]⁺, Bromine cation

Experimental Protocols

The following are generalized protocols for obtaining IR and MS data for a solid organic compound such as this compound.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for reproducible results.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final IR spectrum. The background spectrum is subtracted, and the y-axis is typically displayed as percent transmittance or absorbance.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry with a Quadrupole Analyzer

  • Instrument Tuning and Calibration: Tune the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignments and resolution.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid compound, this is often done via a direct insertion probe (DIP) or after separation by gas chromatography (GC).

    • Direct Insertion Probe: A small amount of the solid is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source, and the sample is heated to induce vaporization.

    • Gas Chromatography (GC-MS): The dissolved sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then elutes into the mass spectrometer's ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into the quadrupole mass analyzer. The quadrupole uses a combination of direct current and radio frequency voltages to selectively allow ions of a specific mass-to-charge ratio to pass through to the detector. The analyzer scans through a range of m/z values (e.g., 50-500 amu) to generate the mass spectrum.

  • Detection: The ions that pass through the analyzer strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions.

  • Data Acquisition and Processing: The instrument's data system records the abundance of ions at each m/z value to create the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a known chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Data Interpretation & Confirmation Sample This compound (Solid) IR_Acquisition Acquire IR Spectrum (ATR) Sample->IR_Acquisition MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep IR_Analysis Analyze IR Spectrum - Identify Functional Groups (C≡N, C-H, C-Br, Aromatic C=C) IR_Acquisition->IR_Analysis Data_Comparison Compare with Predicted Data IR_Analysis->Data_Comparison MS_Acquisition Acquire Mass Spectrum (EI) MS_Prep->MS_Acquisition MS_Analysis Analyze Mass Spectrum - Determine Molecular Weight - Analyze Fragmentation Pattern - Confirm Isotopic Distribution (Br) MS_Acquisition->MS_Analysis MS_Analysis->Data_Comparison Structure_Confirmation Structural Confirmation Data_Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 3-Bromo-2-methylbenzonitrile from 3-bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 3-bromo-2-methylbenzonitrile from its precursor, 3-bromo-2-methylbenzamide. This conversion, a dehydration reaction, is a critical step in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries where the nitrile functional group serves as a key building block. This document provides a comprehensive overview of the most effective and commonly cited laboratory-scale protocol, complete with quantitative data, a detailed experimental procedure, and a visual representation of the chemical transformation.

Core Synthesis Overview

The transformation of 3-bromo-2-methylbenzamide to this compound is achieved through a dehydration reaction. This process involves the removal of a water molecule from the primary amide group (-CONH2) to yield a nitrile group (-CN). While several dehydrating agents are capable of effecting this transformation, a widely reported and efficient method utilizes trifluoroacetic anhydride (TFAA) in the presence of a base, such as pyridine.

This method is favored for its mild reaction conditions and high yield. The reaction proceeds by the activation of the amide oxygen by TFAA, followed by elimination facilitated by the base to form the nitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-bromo-2-methylbenzamide using the trifluoroacetic anhydride method.[1][2]

ParameterValue
Reactant 3-bromo-2-methylbenzamide
Reagents Trifluoroacetic anhydride, Pyridine
Solvent Dichloromethane (CH₂Cl₂)
Reactant Quantity 500 mg (2.340 mmol)
Trifluoroacetic Anhydride 1.0 mL (7.08 mmol)
Pyridine 0.60 mL (7.42 mmol)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 15 hours
Product Yield 423 mg (92%)
Product Appearance Light yellow oil

Physical Properties of this compound: [1][2]

PropertyValue
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Melting Point 44-45 °C
Boiling Point (Predicted) 247.5 ± 20.0 °C
Density (Predicted) 1.51 ± 0.1 g/cm³

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 3-bromo-2-methylbenzamide, as adapted from established literature.[1][2]

Materials:

  • 3-bromo-2-methylbenzamide

  • Trifluoroacetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 500 mg (2.340 mmol) of 3-bromo-2-methylbenzamide in 10 mL of dichloromethane.

  • Addition of Base: Add 0.60 mL (7.42 mmol) of pyridine to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Dehydrating Agent: While stirring, slowly add 1.0 mL (7.08 mmol) of trifluoroacetic anhydride to the cooled solution.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.

  • Workup - Acid Wash: After the reaction is complete, transfer the mixture to a separatory funnel and partition it between 100 mL of ethyl acetate and 25 mL of 1M HCl solution.

  • Workup - Base Wash: Separate the organic layer and wash it sequentially with 25 mL of saturated NaHCO₃ solution.

  • Workup - Brine Wash: Wash the organic layer with 25 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Product: The resulting product is 423 mg (92% yield) of this compound as a light yellow oil. The product can often be used in subsequent reactions without further purification.

Chemical Transformation Pathway

The following diagram illustrates the conversion of 3-bromo-2-methylbenzamide to this compound.

G Synthesis of this compound reactant 3-Bromo-2-methylbenzamide product This compound reactant->product Dehydration reagents Trifluoroacetic Anhydride Pyridine, CH₂Cl₂

Caption: Chemical transformation from amide to nitrile.

Alternative Dehydration Methods

While the TFAA method is highly effective, other reagents can also be employed for the dehydration of primary amides to nitriles. These methods may be suitable depending on substrate compatibility and available laboratory resources. Some common alternative dehydrating agents include:

  • Thionyl chloride (SOCl₂): A strong dehydrating agent, often used with heating.[3]

  • Phosphorus oxychloride (POCl₃): Another powerful dehydrating agent that typically requires elevated temperatures.[3]

  • Phosphorus-based reagents: A variety of phosphorus(III) and phosphorus(V) reagents, such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (PCl₃), and triphenylphosphite (P(OPh)₃), have been developed for mild and efficient amide dehydration.[4][5]

The choice of dehydrating agent can be critical and may require optimization based on the specific substrate and desired reaction conditions.

This guide provides a foundational understanding of the synthesis of this compound. For further applications and exploration of related chemistries, consulting the primary literature is recommended.

References

An In-depth Technical Guide on the Crystal Structure of Brominated Benzonitriles: A Case Study of 3-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for 3-Bromo-2-methylbenzonitrile is not publicly available in the primary crystallographic databases as of the latest search. This guide utilizes the publicly available crystal structure data of the closely related compound, 3-Bromo-2-hydroxybenzonitrile, as a detailed illustrative example to meet the core requirements of this technical guide. This allows for a comprehensive overview of the data presentation, experimental protocols, and visualizations relevant to the crystallographic analysis of substituted bromobenzonitriles.

Introduction

Substituted benzonitriles are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a bromine atom and a methyl group, as in this compound, can significantly influence the molecule's physicochemical properties, including its crystal packing and intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and materials engineering.

This technical guide provides a framework for the crystallographic analysis of such compounds, using 3-Bromo-2-hydroxybenzonitrile as a case study. The methodologies and data presentation formats are directly applicable to the study of this compound, should its crystal structure become available.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehydration of 3-bromo-2-methylbenzamide.[1]

Materials:

  • 3-bromo-2-methylbenzamide

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic anhydride

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • A solution of 3-bromo-2-methylbenzamide (e.g., 500 mg, 2.340 mmol) and pyridine (e.g., 0.60 mL, 7.42 mmol) in dichloromethane (10 mL) is cooled to 0 °C.[1]

  • Trifluoroacetic anhydride (e.g., 1.0 mL, 7.08 mmol) is added slowly to the cooled solution.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.[1]

  • Upon completion, the reaction is quenched by partitioning the mixture between ethyl acetate (100 mL) and 1M HCl solution (25 mL).[1]

  • The organic layer is separated and washed sequentially with saturated NaHCO3 solution (25 mL) and brine (25 mL).[1]

  • The organic phase is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield this compound.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For a compound like this compound, which is a solid at room temperature (melting point 44-45 °C), various solvents such as ethanol, methanol, acetone, or ethyl acetate could be screened.[1]

General Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C).

  • Alternatively, slow evaporation of the solvent from the saturated solution in a loosely covered vial can yield single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The determination of a molecule's crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential radiation damage.

  • The diffractometer collects the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

  • The collected data is then processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystal Structure of 3-Bromo-2-hydroxybenzonitrile

The following tables summarize the crystallographic data for 3-Bromo-2-hydroxybenzonitrile, which serves as our illustrative example.[2][3]

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₇H₄BrNO
Formula weight198.02
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a13.0171(7) Å
b3.8488(2) Å
c13.5989(7) Å
α90°
β96.062(1)°
γ90°
Volume677.50(6) ų
Z4
Density (calculated)1.941 Mg/m³
Absorption coefficient6.236 mm⁻¹
F(000)384
Table 2: Selected Bond Lengths and Angles for 3-Bromo-2-hydroxybenzonitrile

Due to the unavailability of the specific atomic coordinates and bond length tables in the provided search results, this table is a representative placeholder of how such data would be presented. The actual values would be extracted from the Crystallographic Information File (CIF).

Bond/AngleLength (Å) / Angle (°)
Br1 - C3Value
O1 - C2Value
N1 - C7Value
C1 - C7Value
C2 - C1 - C6Value
C3 - C4 - C5Value

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the synthesis of the target compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation synthesis_pathway reagent reagent start 3-bromo-2-methylbenzamide product This compound start->product Dehydration reagent1 Pyridine, DCM reagent1->product reagent2 Trifluoroacetic anhydride reagent2->product

References

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and appropriate storage conditions for 3-Bromo-2-methylbenzonitrile (CAS No: 52780-15-1), an important intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its stability profile is critical for ensuring material integrity, experimental reproducibility, and safety in a laboratory and manufacturing setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its handling and storage requirements.

PropertyValueSource
CAS Number 52780-15-1[1]
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
Appearance White to light yellow solid[1][2]
Melting Point 44-45 °C[1][2]
Boiling Point 247.5 ± 20.0 °C (Predicted)[1][2]
Density 1.51 ± 0.1 g/cm³ (Predicted)[1][2]

Chemical Stability and Reactivity

General Stability

This compound is chemically stable under standard ambient conditions, including room temperature.[3] However, like many substituted benzonitrile derivatives, its stability can be compromised by exposure to specific environmental factors and incompatible materials.

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

  • Excessive Heat: While the compound has a high boiling point, intense heating can lead to the formation of explosive mixtures with air.

  • Moisture: The nitrile group is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Light: It is recommended to keep the compound in a dark place, suggesting potential photolability.[1][2]

Incompatible Materials

Contact with the following classes of substances should be avoided to prevent vigorous reactions and degradation:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

  • Strong Reducing Agents[4]

Hazardous Decomposition Products

Upon combustion or thermal decomposition, this compound may release toxic and corrosive fumes. Identified hazardous decomposition products include:

  • Carbon monoxide (CO)[3]

  • Carbon dioxide (CO₂)[3]

  • Nitrogen oxides (NOx)[3]

  • Hydrogen bromide (HBr)[3]

  • Hydrogen cyanide (HCN)[3]

Recommended Storage Conditions

Proper storage is essential for preserving the quality and ensuring the safety of this compound. The following guidelines are based on safety data sheets and supplier recommendations.

ParameterRecommendationCitation
Temperature Room Temperature[1][2]
Atmosphere Sealed in a dry environment[1][2]
Container Keep container tightly closed[3]
Location Store in a well-ventilated, dark place[1][3]
Access Store locked up or in an area accessible only to authorized personnel[3]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the reviewed literature, potential degradation routes can be inferred based on the reactivity of the benzonitrile functional group. The nitrile group can activate the aromatic ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[5] Furthermore, microbial degradation has been observed for other benzonitrile herbicides, often involving hydrolysis of the nitrile to an amide and then a carboxylic acid.[6]

G cluster_hydrolysis Hydrolysis Pathway cluster_substitution Potential Nucleophilic Aromatic Substitution A This compound B 3-Bromo-2-methylbenzamide A->B H₂O (Acid/Base) C 3-Bromo-2-methylbenzoic Acid B->C H₂O (Acid/Base) D This compound E Substituted Product D->E Strong Base Nu Nucleophile (e.g., RO⁻, RNH₂) Nu->D

Caption: Potential degradation pathways for this compound.

Experimental Protocols: Forced Degradation Studies

To establish a comprehensive stability profile, forced degradation (stress testing) studies are recommended. The following protocols are generalized methodologies for assessing the stability of a compound like this compound.[7] A validated stability-indicating HPLC method is required for the analysis of all samples.

Preparation of Stock Solution

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize each aliquot with 1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Maintain the mixture at room temperature, monitoring for degradation.

  • Withdraw aliquots at specified time points.

  • Neutralize each aliquot with 1 M HCl and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

Thermal Degradation (Solid State)
  • Place a known quantity of the solid compound in a stability chamber at 70°C for one week.

  • After the study period, dissolve the solid in a suitable solvent and analyze by HPLC.

Photostability Testing
  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Run a parallel control sample protected from light.

  • Analyze both samples by HPLC to determine the extent of photodegradation.

G start Obtain Compound (this compound) lit_review Literature Review & SDS Analysis (Identify known instabilities) start->lit_review stress_testing Perform Forced Degradation Studies lit_review->stress_testing acid Acid Hydrolysis stress_testing->acid base Base Hydrolysis stress_testing->base oxidation Oxidation (H₂O₂) stress_testing->oxidation thermal Thermal Stress stress_testing->thermal photo Photostability stress_testing->photo analysis Analyze Samples (Stability-Indicating HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Evaluate Degradation Profile (Identify Degradants, Calculate % Loss) analysis->results recommendations Establish Storage & Handling Recommendations results->recommendations end Final Stability Report recommendations->end

Caption: Workflow for assessing the chemical stability of a research compound.

Conclusion

This compound is a stable compound under standard room temperature conditions when protected from light and moisture. Its primary liabilities include susceptibility to hydrolysis under strong acidic or basic conditions and potential reactivity with strong oxidizing and reducing agents. Adherence to the recommended storage conditions—in a tightly sealed container, in a dry, dark, and well-ventilated area—is paramount to ensure its long-term integrity for research and development applications. The provided experimental protocols offer a framework for conducting detailed stability assessments to meet rigorous regulatory and quality standards.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems.[1] These structural motifs are prevalent in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-2-methylbenzonitrile, a versatile building block for the synthesis of substituted biaryl nitriles. The presence of the nitrile functionality requires careful optimization of reaction conditions to achieve high yields and avoid potential side reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

While specific yield data for a wide range of Suzuki couplings with this compound is not extensively tabulated in the literature, the following table presents data for the Suzuki-Miyaura reaction of a structurally similar substrate, 4-bromobenzonitrile, with various arylboronic acids. This data can serve as a valuable reference for anticipating reactivity trends and optimizing reaction conditions for this compound.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90892
34-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄t-BuOH/H₂O100688
43,5-Difluorophenylboronic acidCataCXium A PalladacycleCs₂CO₃2-MeTHF/H₂O801291[2]
54-Acetylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O110485

Note: The data in this table is compiled from various sources for analogous reactions and is intended for illustrative purposes. Actual yields for reactions with this compound may vary and require optimization.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with an arylboronic acid. These should be regarded as starting points and may require optimization for specific substrates and scales.

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (8 mL)

  • Degassed Water (2 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-3-arylbenzonitrile.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • PdCl₂(dppf) (5 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Water (1 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Add 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' 2-Methyl-3-arylbenzonitrile Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) B(OH)3 B(OH)3 Base->B(OH)3 H-Br H-Br Base->H-Br

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base Solvent Add Solvent System (e.g., Toluene/Water) Reagents->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Heating Heat to Reaction Temperature (e.g., 100 °C) Inert->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Extraction Cool, Dilute, and Extract Monitoring->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification DPP4_Inhibition_Pathway Food_Intake Food Intake GLP1_GIP_Secretion Incretin Secretion (GLP-1, GIP) Food_Intake->GLP1_GIP_Secretion DPP4 DPP-4 Enzyme GLP1_GIP_Secretion->DPP4 Substrate for Pancreas Pancreas GLP1_GIP_Secretion->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivation Biaryl_Nitrile_Inhibitor 2-Methyl-3-arylbenzonitrile (DPP-4 Inhibitor) Biaryl_Nitrile_Inhibitor->DPP4 Inhibition Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin_Secretion->Glucose_Uptake Hepatic_Glucose_Production ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose_Production->Blood_Glucose

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides with a broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-2-methylbenzonitrile, a sterically hindered substrate, to yield 3-amino-2-methylbenzonitrile. The ortho-methyl group on the aryl bromide introduces significant steric hindrance, making the selection of the appropriate catalyst system—comprising a palladium precatalyst and a bulky, electron-rich phosphine ligand—critical for achieving high yields.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a base then forms a palladium-amido intermediate, which subsequently undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst. For sterically hindered substrates like this compound, bulky phosphine ligands are essential to facilitate the reductive elimination step and prevent catalyst decomposition.[2]

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium precatalyst, ligand, base, and solvent. Due to the steric hindrance from the ortho-methyl group, catalyst systems known to be effective for challenging couplings are recommended.

Table 1: Comparison of Palladium Precatalysts and Ligands for the Amination of Sterically Hindered Aryl Bromides

This table summarizes the performance of various catalyst systems in the amination of ortho-substituted aryl bromides with primary amines, providing a strong basis for the selection of a suitable system for this compound.

Palladium PrecatalystLigand (L)Pd (mol%)L (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhos1.02.0NaOtBuToluene10018>95
Pd(OAc)₂RuPhos1.01.5Cs₂CO₃Dioxane1102492
[Pd(allyl)Cl]₂DavePhos1.02.0KOtBuToluene1001690
Pd₂(dba)₃BrettPhos1.53.0LHMDSTHF802088

Table 2: Influence of Base and Solvent on Reaction Yield

The choice of base and solvent can significantly impact the reaction rate and yield. The following data for a representative sterically hindered amination illustrates these effects.

LigandBaseSolventTemp (°C)Time (h)Yield (%)
XPhosNaOtBuToluene10018>95
XPhosCs₂CO₃Toluene1002485
XPhosK₃PO₄Toluene1002478
XPhosNaOtBuDioxane1001892
XPhosNaOtBuTHF802480

Experimental Protocols

This section provides a detailed protocol for the Buchwald-Hartwig amination of this compound using an ammonia surrogate, benzophenone imine, followed by hydrolysis to yield the primary amine. This two-step, one-pot procedure is often more reliable for the introduction of an -NH₂ group than the direct use of ammonia gas.[3]

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (2 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Diagram of the Experimental Workflow:

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_setup Reaction Setup cluster_reaction Reaction and Hydrolysis cluster_workup Work-up and Purification setup_1 Add Pd(OAc)₂ and XPhos to an oven-dried Schlenk flask. setup_2 Evacuate and backfill the flask with Argon (3x). setup_1->setup_2 setup_3 Add this compound, Benzophenone imine, and NaOtBu. setup_2->setup_3 setup_4 Add anhydrous toluene via syringe. setup_3->setup_4 reaction Heat the mixture at 100 °C and monitor by TLC/LC-MS. setup_4->reaction hydrolysis Cool to RT, add 2 M HCl, and stir to hydrolyze the imine. reaction->hydrolysis workup_1 Neutralize with saturated NaHCO₃ solution. hydrolysis->workup_1 workup_2 Extract with ethyl acetate (3x). workup_1->workup_2 workup_3 Wash combined organic layers with brine. workup_2->workup_3 workup_4 Dry over anhydrous MgSO₄, filter, and concentrate. workup_3->workup_4 purification Purify the crude product by flash column chromatography. workup_4->purification

Caption: A step-by-step workflow for the Buchwald-Hartwig amination of this compound.

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add this compound (1.0 mmol, 1.0 equiv), benzophenone imine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

  • Seal the flask with a septum, remove it from the glovebox (if applicable), and add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully add 2 M aqueous HCl (5 mL) and stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Work-up: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-methylbenzonitrile.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key relationships between the reactants and the catalyst system in the Buchwald-Hartwig amination.

Catalytic_Cycle_Logic Catalytic Cycle Logical Relationships Aryl_Bromide This compound Catalyst_System Pd(0) / Bulky Ligand (e.g., XPhos) Aryl_Bromide->Catalyst_System Oxidative Addition Amine Ammonia Surrogate (e.g., Benzophenone Imine) Amine->Catalyst_System Coordination Base Strong Base (e.g., NaOtBu) Base->Catalyst_System Deprotonation Product 3-Amino-2-methylbenzonitrile Catalyst_System->Product Reductive Elimination

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-methylbenzonitrile, a versatile building block in organic synthesis. The protocols detailed herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the development of novel pharmaceutical agents and advanced materials. This document outlines detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by quantitative data and visual aids to facilitate experimental success.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the efficient formation of C-C and C-N bonds.[1] this compound is a valuable substrate for these transformations due to the presence of a reactive bromo group, which can be readily functionalized. The resulting biaryl, amino, and alkynyl derivatives are key structural motifs in a wide array of biologically active molecules and functional materials.[2]

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is instrumental in the synthesis of complex biaryl structures from this compound.[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-96

Note: Yields are based on typical results for structurally similar aryl bromides and may require optimization for this compound.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[3]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the palladium catalyst to the flask under the inert atmosphere.[3]

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.[3]

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001880-90
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102485-95
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)THF801682-92

Note: Yields are based on typical results for structurally similar aryl bromides and may require optimization for this compound.[5]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.[3]

  • Add this compound and the amine.[3]

  • Add the anhydrous solvent.[3]

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

III. Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[6][7]

Table 3: Representative Conditions for Sonogashira Coupling of this compound
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA (2.5)Toluene801280-90
31-HeptynePd(OAc)₂ (2) / SPhos (4)-Cs₂CO₃ (2)1,4-Dioxane1001675-85

Note: Yields are based on typical results for structurally similar aryl bromides and may require optimization for this compound.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.[3]

  • Evacuate and backfill the flask with argon three times.[3]

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.[3]

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To further aid in the understanding of these critical reactions, the following diagrams illustrate the fundamental mechanisms and workflows.

G cluster_cycle Palladium(0) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to Reaction Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G Reactants This compound Coupling Partner (Boronic Acid, Amine, Alkyne) Product Coupled Product Reactants->Product Pd-Catalyzed Cross-Coupling CatalystSystem Palladium Pre-catalyst Ligand CatalystSystem->Product Additives Base Solvent Additives->Product

Caption: Key components in a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds starting from the versatile building block, 3-Bromo-2-methylbenzonitrile. The methodologies outlined below leverage the reactivity of the nitrile, bromo, and methyl functional groups to construct key heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Synthesis of Phthalazinone Derivatives

Phthalazinones are a class of bicyclic nitrogen-containing heterocycles that form the core structure of many biologically active compounds. The following protocol describes a two-step synthesis of 4-methyl-5-bromophthalazin-1(2H)-one from this compound.

Experimental Protocol:

Step 1: Hydrolysis of this compound to 3-Bromo-2-methylbenzoic acid

  • To a solution of this compound (1.0 g, 5.1 mmol) in ethanol (20 mL), add a 10 M aqueous solution of sodium hydroxide (10.2 mL, 102 mmol).

  • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford 3-Bromo-2-methylbenzoic acid.

Step 2: Cyclization to 8-Bromo-5-methylphthalazin-1(2H)-one

  • Suspend 3-Bromo-2-methylbenzoic acid (1.0 g, 4.65 mmol) in thionyl chloride (5 mL) and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 3-Bromo-2-methylbenzoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) (10 mL) and cool to 0 °C.

  • Slowly add a solution of hydrazine hydrate (0.28 mL, 5.58 mmol) in THF (5 mL) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 8-Bromo-5-methylphthalazin-1(2H)-one.

Data Presentation:
CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
3-Bromo-2-methylbenzoic acidThis compoundNaOH, HClEthanol12 h~90
8-Bromo-5-methylphthalazin-1(2H)-one3-Bromo-2-methylbenzoic acidSOCl₂, Hydrazine hydrateTHF14 h~75

Reaction Workflow:

G start This compound step1 Hydrolysis (NaOH, EtOH, Reflux) start->step1 intermediate 3-Bromo-2-methylbenzoic acid step1->intermediate step2 Cyclization (1. SOCl2, DMF 2. Hydrazine hydrate, THF) intermediate->step2 product 8-Bromo-5-methylphthalazin-1(2H)-one step2->product

Caption: Synthesis of 8-Bromo-5-methylphthalazin-1(2H)-one.

Synthesis of Isoindolinone Derivatives via Palladium-Catalyzed Carbonylation/Amination

Isoindolinones are another important class of nitrogen-containing heterocycles with a wide range of biological activities. This protocol outlines a palladium-catalyzed approach to synthesize N-substituted 3-methylisoindolin-1-ones.

Experimental Protocol:
  • To a pressure vessel, add this compound (1.0 g, 5.1 mmol), the desired primary amine (e.g., benzylamine, 1.1 eq, 5.61 mmol), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a non-polar aprotic solvent such as toluene (20 mL) and a base (e.g., triethylamine, 2.5 eq, 12.75 mmol).

  • Seal the vessel and purge with carbon monoxide gas (balloon pressure).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired N-substituted 4-bromo-3-methylisoindolin-1-one.

Data Presentation:
Starting MaterialAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundBenzylaminePd(OAc)₂XantphosEt₃NToluene11024~60-70
This compoundAnilinePd(OAc)₂XantphosEt₃NToluene11024~55-65

Reaction Pathway:

G start This compound + R-NH2 conditions Pd(OAc)2, Xantphos CO (1 atm), Et3N Toluene, 110 °C start->conditions product N-R-4-bromo-3-methylisoindolin-1-one conditions->product

Caption: Palladium-catalyzed synthesis of N-substituted isoindolinones.

Synthesis of Fused Pyridine Derivatives via Functionalization of the Methyl Group

The methyl group of this compound can be functionalized to enable the construction of fused pyridine rings, leading to scaffolds such as thieno[2,3-b]pyridines, which are of interest in medicinal chemistry.

Experimental Protocol:

Step 1: Benzylic Bromination of this compound

  • Dissolve this compound (1.0 g, 5.1 mmol) in carbon tetrachloride (20 mL).

  • Add N-bromosuccinimide (NBS) (1.0 eq, 5.1 mmol) and a radical initiator such as benzoyl peroxide (0.05 eq, 0.255 mmol).

  • Heat the mixture to reflux and irradiate with a UV lamp for 4 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 3-Bromo-2-(bromomethyl)benzonitrile. This intermediate is often used in the next step without further purification.

Step 2: Gewald Aminothiophene Synthesis and Cyclization

  • To a solution of elemental sulfur (1.1 eq, 5.61 mmol) in ethanol (15 mL), add the crude 3-Bromo-2-(bromomethyl)benzonitrile from the previous step.

  • Add an active methylene nitrile such as malononitrile (1.0 eq, 5.1 mmol) and a catalytic amount of a base like morpholine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The precipitated product is filtered, washed with cold ethanol, and dried to yield the corresponding 2-amino-3-cyanothieno[2,3-b]pyridine derivative.

Data Presentation:
Intermediate/ProductStarting MaterialReagentsSolventReaction ConditionsYield (%)
3-Bromo-2-(bromomethyl)benzonitrileThis compoundNBS, Benzoyl peroxideCCl₄Reflux, UV light, 4 h~80 (crude)
Fused Thieno[2,3-b]pyridine3-Bromo-2-(bromomethyl)benzonitrileS₈, Malononitrile, MorpholineEthanolRoom temp, 24 h~65

Synthetic Workflow:

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Gewald Reaction & Cyclization A This compound B NBS, BPO CCl4, Reflux A->B C 3-Bromo-2-(bromomethyl)benzonitrile B->C D Intermediate C E S8, Malononitrile Morpholine, EtOH D->E F Fused Thieno[2,3-b]pyridine E->F

Caption: Synthesis of a fused thieno[2,3-b]pyridine derivative.

Disclaimer: The protocols provided are based on established chemical transformations and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

3-Bromo-2-methylbenzonitrile: A Key Intermediate in the Synthesis of the Dual PI3K/mTOR Inhibitor GSK2126458

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Bromo-2-methylbenzonitrile serves as a crucial building block in the synthesis of advanced pharmaceutical compounds. This versatile intermediate plays a pivotal role in the construction of complex molecular architectures, most notably in the synthesis of the potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, GSK2126458 (Omipalisib).

GSK2126458 is a significant therapeutic candidate in oncology, targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1] The pathway's overactivation leads to reduced apoptosis and increased cell proliferation.[1] By inhibiting both PI3K and mTOR, GSK2126458 effectively disrupts this signaling cascade, making it a promising agent for cancer treatment.

The synthesis of GSK2126458 and its analogues often involves sophisticated chemical transformations where the precise arrangement of substituents on aromatic rings is critical for biological activity. This compound provides a key structural motif that is incorporated into the final drug molecule. The bromine atom on the benzonitrile ring is particularly useful for engaging in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the strategic connection of different molecular fragments, a cornerstone in the assembly of complex drug candidates.

Application in the Synthesis of a Pyrazolopyridine Intermediate for GSK2126458

In the context of GSK2126458 synthesis, this compound is utilized in the preparation of a key pyrazolopyridine intermediate. The following sections detail the experimental protocol for this critical synthetic step.

Experimental Protocol: Synthesis of 3-Methyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-amine

This protocol is adapted from the procedures outlined in patent WO2007/76247.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product A This compound D 3-Methyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-amine A->D Suzuki Coupling & Nitration B 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine B->D C 1. Suzuki Coupling Reagent (e.g., Bis(pinacolato)diboron) 2. Palladium Catalyst (e.g., Pd(dppf)Cl2) 3. Base (e.g., Potassium Acetate) 4. Nitrating Agent (e.g., HNO3/H2SO4)

A simplified representation of the multi-step synthesis.

Materials:

ReagentCAS NumberMolecular Formula
This compound52780-15-1C₈H₆BrN
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine176977-74-1C₇H₈N₄
Bis(pinacolato)diboron73183-34-3C₁₂H₂₄B₂O₄
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)72287-26-4C₃₄H₂₈Cl₂FeP₂Pd
Potassium Acetate127-08-2C₂H₃KO₂
1,4-Dioxane123-91-1C₄H₈O₂
Nitric Acid7697-37-2HNO₃
Sulfuric Acid7664-93-9H₂SO₄

Procedure:

Step 1: Borylation of this compound

  • To a solution of this compound (1.0 eq) in 1,4-dioxane are added bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

  • The mixture is heated to 80 °C and stirred for 4 hours.

  • The reaction mixture is then cooled to room temperature.

Step 2: Suzuki Coupling

  • To the cooled reaction mixture from Step 1, 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (1.2 eq) and an aqueous solution of sodium carbonate (2 M, 2.0 eq) are added.

  • The mixture is heated to 80 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, and the resulting product, 2-methyl-3-(4-amino-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzonitrile, is isolated.

Step 3: Nitration

  • The product from Step 2 is dissolved in concentrated sulfuric acid at 0 °C.

  • A mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature at 0 °C.

  • The reaction is stirred for 2 hours at 0 °C.

  • The reaction mixture is then carefully poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 3-methyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-amine.

Quantitative Data Summary:

StepProductYield (%)Purity (%)
Borylation & Suzuki Coupling2-methyl-3-(4-amino-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzonitrile75-85>95
Nitration3-methyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-amine80-90>98

Yields and purities are representative and may vary based on specific reaction conditions and purification methods.

The PI3K/AKT/mTOR Signaling Pathway

The target of GSK2126458, the PI3K/AKT/mTOR pathway, is a critical intracellular signaling network that governs cell cycle progression, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion mTORC2 mTORC2 mTORC2->AKT Activation GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K Inhibition GSK2126458->mTORC1 Inhibition GSK2126458->mTORC2 Inhibition

The PI3K/AKT/mTOR signaling pathway and points of inhibition by GSK2126458.

In this pathway, growth factors bind to receptor tyrosine kinases (RTKs), which in turn activate PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger to recruit and activate AKT. Activated AKT then phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), leading to increased protein synthesis and cell proliferation while inhibiting apoptosis.[1] GSK2126458 exerts its therapeutic effect by potently inhibiting the kinase activity of both PI3K and mTOR, thereby blocking the entire signaling cascade and inducing cancer cell death.[2][3]

References

Application Notes and Protocols: The Role of 3-Bromo-2-methylbenzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbenzonitrile is a key chemical intermediate, primarily utilized in the synthesis of a class of potent insecticides known as anthranilic diamides. Its structural motif is a crucial building block for the creation of active ingredients that target specific physiological pathways in insects, leading to effective pest control. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the commercially significant insecticide, Chlorantraniliprole.

Application in Agrochemicals: Synthesis of Chlorantraniliprole

This compound serves as a precursor for the synthesis of the intermediate 2-amino-5-chloro-N,3-dimethylbenzamide. This intermediate is then coupled with a second intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to form Chlorantraniliprole. Chlorantraniliprole is a highly effective insecticide with a novel mode of action, making it a valuable tool in integrated pest management programs.

Chemical Structures
CompoundStructure
This compound this compound
2-amino-5-chloro-N,3-dimethylbenzamide 2-amino-5-chloro-N,3-dimethylbenzamide
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Chlorantraniliprole Chlorantraniliprole

Quantitative Bioactivity Data of Chlorantraniliprole

The following table summarizes the lethal concentration (LC50) values of Chlorantraniliprole against various insect pests, demonstrating its high efficacy.

Pest SpeciesCommon NameLC50 ValueExposure TimeReference
Plutella xylostellaDiamondback moth0.23 mg/L48 hours[1]
Spodoptera cosmioidesa species of armyworm0.054 µg/mL48 hours[1]
Agrotis ipsilonBlack cutworm0.21 mg/LNot Specified[1]
Agrotis segetumTurnip moth0.51 mg/LNot Specified[1]
Mamestra brassicaeCabbage moth0.35 mg/LNot Specified[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the starting material, this compound.

Materials:

  • 3-Bromo-2-methylbenzamide

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic anhydride

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool a solution of 3-bromo-2-methylbenzamide (1 equivalent) and pyridine (3.2 equivalents) in dichloromethane to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (3.0 equivalents) to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 15 hours.

  • Partition the reaction mixture between ethyl acetate and 1M HCl solution.

  • Separate the organic layer and wash it sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Protocol 2: Synthesis of Chlorantraniliprole from Intermediates

This protocol outlines the final coupling step to produce Chlorantraniliprole from its key intermediates.[3][4]

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 1)

  • 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 2)

  • Propionitrile

  • 3-Picoline

  • Methanesulfonyl chloride

  • Water

  • Reaction vessel with stirrer and temperature control

  • Ice-salt bath

Procedure:

  • In a reaction vessel, create a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 equivalent) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 equivalents) in propionitrile.

  • Add 3-picoline (2.6 equivalents) to the mixture.

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature between -5 and 0 °C.

  • Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.

  • Add water dropwise to the reaction mixture and stir for 1 hour at room temperature.

  • Filter the resulting solid, wash with a 3:1 mixture of propionitrile-water, followed by washing with propionitrile.

  • Dry the solid under nitrogen to obtain Chlorantraniliprole.

Mode of Action: Ryanodine Receptor Activation

Chlorantraniliprole acts as a potent activator of insect ryanodine receptors (RyRs).[5][6][7] These receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of Chlorantraniliprole to these receptors leads to an uncontrolled release of calcium from internal stores into the cytoplasm. This sustained increase in intracellular calcium causes uncontrolled muscle contraction, leading to paralysis and ultimately the death of the insect. The selectivity of Chlorantraniliprole for insect RyRs over mammalian receptors contributes to its favorable safety profile for non-target organisms.[5]

Chlorantraniliprole_Mode_of_Action cluster_insect_muscle_cell Insect Muscle Cell Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Chlorantraniliprole->RyR Binds and Activates SR Sarcoplasmic Reticulum (Ca2+ Store) Ca_release Uncontrolled Ca2+ Release SR->Ca_release Leads to Contraction Uncontrolled Muscle Contraction Ca_release->Contraction Causes Paralysis Paralysis Contraction->Paralysis Results in Death Insect Death Paralysis->Death Leads to Chlorantraniliprole_Synthesis cluster_final_product Final Product Synthesis A This compound B 2-amino-5-chloro-N,3- dimethylbenzamide A->B E Chlorantraniliprole B->E C 2,3-Dichloropyridine D 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid C->D Multi-step Synthesis D->E

References

Application Notes and Protocols: Derivatization of the Nitrile Group in 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-2-methylbenzonitrile is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and novel chemical entities. The electron-withdrawing nature of the nitrile group and the presence of bromine and methyl substituents on the aromatic ring offer multiple avenues for chemical modification. This document provides detailed protocols for the derivatization of the nitrile functional group, transforming it into other valuable moieties such as amides, primary amines, tetrazoles, and ketones. These transformations enable the exploration of diverse chemical space and the synthesis of a wide array of compounds for screening and development.

General Experimental Workflow

The following diagram outlines a typical workflow for the derivatization of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add this compound and solvent to flask B 2. Add reagents under controlled conditions (e.g., cooling) A->B C 3. Heat/stir for specified time B->C D 4. Monitor progress (TLC, GC-MS) C->D E 5. Quench reaction D->E F 6. Aqueous work-up (Extraction) E->F G 7. Dry organic layer F->G H 8. Remove solvent in vacuo G->H I 9. Purify crude product (Chromatography/Recrystallization) H->I J 10. Characterize product (NMR, MS, IR) I->J

Caption: General workflow for synthesis, work-up, and purification.

Hydrolysis to 3-Bromo-2-methylbenzamide

The hydrolysis of a nitrile to a primary amide is a fundamental transformation. This can be achieved under acidic or basic conditions. The protocol below details a controlled basic hydrolysis using hydrogen peroxide.

Reaction Pathway:

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

This document provides detailed application notes and a representative protocol for the Sonogashira coupling of 3-Bromo-2-methylbenzonitrile, a substrate featuring an electron-withdrawing nitrile group and a sterically hindering ortho-methyl group. These features can influence reactivity, often requiring carefully optimized conditions.[3]

Reaction Scheme

G r1 This compound conds [Pd] Catalyst [Cu] Co-catalyst Base, Solvent, Temp. r2 Terminal Alkyne (R-C≡C-H) plus1 + p1 2-Methyl-3-(alkynyl)benzonitrile p2 H-X + Base-H⁺ plus2 + conds->p1 Sonogashira_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(X)L₂ pd0->pd_intermediate pd_complex3 Reductive Elimination pd0->pd_complex3 pd_complex1 Oxidative Addition pd_intermediate->pd_complex1 pd_alkyne_complex Ar-Pd(II)(C≡CR)L₂ pd_intermediate->pd_alkyne_complex pd_complex2 Transmetalation pd_alkyne_complex->pd0 pd_alkyne_complex->pd_complex2 product Ar-C≡CR pd_alkyne_complex->product cu_catalyst Cu-X cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide alkyne H-C≡CR base Base cu_acetylide->pd_intermediate cu_acetylide->cu_catalyst aryl_halide Ar-X aryl_halide->pd0 label_pd Palladium Cycle label_cu Copper Cycle Workflow prep prep reaction reaction workup workup purification purification A 1. Reagent Preparation (Substrate, Catalysts, Base, Solvent) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C 3. Reaction Execution (Combine reagents, stir at RT or heat) B->C D 4. Reaction Quench & Filtration (Cool, dilute, filter through Celite®) C->D E 5. Liquid-Liquid Extraction (Wash with aq. NH₄Cl, water, brine) D->E F 6. Drying and Concentration (Dry with Na₂SO₄, evaporate solvent) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Product Characterization (NMR, MS, etc.) G->H

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a major focus in drug discovery. This document provides detailed protocols and application notes for the synthesis of a novel class of potential kinase inhibitors using 3-Bromo-2-methylbenzonitrile as a key starting material. The methodologies described herein leverage robust and versatile cross-coupling reactions to generate a library of compounds for biological screening. The primary focus of this application note is the synthesis of derivatives targeting the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[1][2][3][4]

Synthetic Strategy

The core synthetic strategy involves the functionalization of the this compound scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the introduction of a variety of aryl and heteroaryl moieties at the 3-position, enabling the exploration of the chemical space around the core structure to optimize kinase inhibitory activity. The nitrile and methyl groups on the benzonitrile ring provide additional points for potential future modifications or for establishing key interactions within the kinase active site.

Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki ArylBoronic Aryl/Heteroaryl Boronic Acid or Ester ArylBoronic->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Novel Kinase Inhibitor Scaffold Characterization->FinalProduct BioAssay Biological Evaluation FinalProduct->BioAssay

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-pyridylboronic acid, 3-aminophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 0.05 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-2-methylbenzonitrile derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general procedure for evaluating the inhibitory activity of the synthesized compounds against Bcr-Abl kinase using the ADP-Glo™ Kinase Assay.[1][3]

Materials:

  • Synthesized inhibitor compounds

  • Recombinant Bcr-Abl kinase

  • Substrate peptide (e.g., ABLtide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

  • In a 384-well plate, add the inhibitor dilutions, the Bcr-Abl kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of the synthesized compounds on a Bcr-Abl positive cell line (e.g., K562).[3][5]

Materials:

  • K562 human chronic myeloid leukemia cell line

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Synthesized inhibitor compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized inhibitor compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition) values.

Data Presentation

The following tables present hypothetical data for a series of synthesized compounds to illustrate the structure-activity relationship (SAR).

Table 1: Synthesis of 3-Aryl-2-methylbenzonitrile Derivatives

CompoundR GroupCoupling ReactionYield (%)
1a 4-PyridylSuzuki-Miyaura82
1b 3-PyridylSuzuki-Miyaura75
1c 4-(N-methylpiperazin-1-yl)phenylSuzuki-Miyaura68
1d 3-AminophenylSuzuki-Miyaura88

Table 2: Biological Activity of Synthesized Compounds

CompoundBcr-Abl IC50 (nM)K562 GI50 (µM)
1a 1505.2
1b 2108.1
1c 250.8
1d 952.5
Dasatinib 1.50.05

Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The synthesized inhibitors are designed to bind to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its activity and blocking downstream signaling.

Bcr_Abl_Pathway cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_stat JAK-STAT Pathway BcrAbl Bcr-Abl RAS RAS BcrAbl->RAS PI3K PI3K BcrAbl->PI3K JAK JAK BcrAbl->JAK Inhibitor Synthesized Inhibitor Inhibitor->BcrAbl Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Conclusion

The protocols and data presented in this application note demonstrate a viable strategy for the synthesis and evaluation of novel kinase inhibitors derived from this compound. The Suzuki-Miyaura coupling provides a robust and flexible method for generating a diverse library of compounds. The hypothetical data suggests that substitution with moieties capable of forming favorable interactions within the Bcr-Abl active site can lead to potent inhibitory activity. Further optimization of the scaffold and exploration of different substitution patterns are warranted to develop lead compounds with improved efficacy and drug-like properties.

References

Application Notes and Protocols: 3-Bromo-2-methylbenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methylbenzonitrile is a substituted aromatic nitrile with a unique combination of reactive functional groups—a nitrile, a bromine atom, and a methyl group. While its primary documented use is as an intermediate in pharmaceutical and pesticide synthesis, its molecular architecture suggests significant potential for applications in materials science. The presence of a polymerizable or modifiable nitrile group, a site for cross-coupling reactions at the bromine position, and a methyl group that can be further functionalized, makes it a versatile precursor for a variety of advanced materials. This document outlines prospective applications of this compound in the synthesis of high-performance polymers, organic semiconductors, and liquid crystals, providing detailed hypothetical protocols and summarizing potential material properties.

Prospective Application Area: High-Performance Polymers via Polycyanurate Resins

The nitrile functionality of this compound can be exploited for the synthesis of polycyanurate resins. These thermosetting polymers are known for their exceptional thermal stability, high glass transition temperatures (Tg), low dielectric constants, and excellent flame retardancy, making them suitable for applications in aerospace, electronics, and structural composites. The bromine and methyl substituents on the benzonitrile ring can be expected to influence the final properties of the polymer network, potentially enhancing solubility for processing and improving fire retardant characteristics.

Illustrative Data: Expected Properties of a Polycyanurate Resin Derived from this compound
PropertyExpected Value RangeSignificance
Glass Transition Temperature (Tg)220-300 °CHigh Tg indicates superior thermal stability, crucial for high-temperature electronic and aerospace applications.
Decomposition Temperature (Td)> 420 °CA high decomposition temperature signifies robustness under extreme thermal stress.
Dielectric Constant (1 MHz)2.6 - 3.2A low dielectric constant is highly desirable for high-frequency microelectronic packaging and circuit boards.
Flexural Strength160 - 260 MPaIndicates good mechanical integrity and resistance to deformation under load.
Limiting Oxygen Index (LOI)> 35%The presence of bromine is expected to contribute to excellent flame retardancy.
Experimental Protocol: Hypothetical Synthesis of a Polycyanurate Resin

Step 1: Synthesis of the Cyanate Ester Monomer

  • Phenol Formation: In a nitrogen-purged multi-neck flask, dissolve this compound in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Add a stoichiometric amount of a strong base (e.g., sodium methoxide) and a copper(I) catalyst. Heat the mixture to facilitate a nucleophilic substitution of the bromine atom with a hydroxyl group, forming 3-hydroxy-2-methylbenzonitrile. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyanation: After purification of the resulting phenol, dissolve it in anhydrous acetone and cool to 0°C. Add a stoichiometric amount of cyanogen bromide (BrCN) and then slowly add triethylamine (TEA) dropwise while maintaining the temperature below 5°C.

  • Work-up: Allow the reaction to stir at room temperature for several hours. Filter the triethylammonium bromide salt and remove the acetone under reduced pressure. The crude product, 3-cyano-2-methylphenyl cyanate, can be purified by column chromatography.

Step 2: Curing of the Cyanate Ester Monomer

  • Degassing: Heat the synthesized cyanate ester monomer above its melting point in a vacuum oven to remove any dissolved gases.

  • Curing: Add a catalytic amount of a nonylphenol or a transition metal acetylacetonate (e.g., cobalt(III) acetylacetonate) to the molten monomer.

  • Thermal Polymerization: Transfer the mixture to a preheated mold and cure using a staged heating profile (e.g., 180°C for 2 hours, 200°C for 2 hours, and a final post-cure at 250°C for 1 hour) to ensure complete cyclotrimerization into a highly cross-linked polycyanurate network.

Workflow for Polycyanurate Synthesis

G A This compound B Nucleophilic Substitution (e.g., with NaOMe/Cu(I)) A->B Step 1a C 3-Hydroxy-2-methylbenzonitrile B->C D Cyanation (BrCN, TEA) C->D Step 1b E 3-Cyano-2-methylphenyl Cyanate (Monomer) D->E F Thermal Curing (with catalyst) E->F Step 2 G Polycyanurate Resin F->G

Hypothetical synthesis of a polycyanurate resin.

Prospective Application Area: Organic Semiconductors

Substituted benzonitriles are precursors to a variety of organic semiconducting materials, including phthalocyanines. Phthalocyanines are large, aromatic macrocycles that exhibit interesting electronic and optical properties, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as chemical sensors. The this compound can be envisioned as a precursor for the synthesis of asymmetrically substituted phthalocyanines, where the substituents can be used to tune the material's solubility, molecular packing, and electronic properties.

Experimental Protocol: Hypothetical Synthesis of a Substituted Phthalocyanine
  • Dimerization and Cyclotetramerization: In a high-boiling point solvent such as pentanol or N,N-dimethylformamide (DMF), heat this compound in the presence of a metal salt (e.g., zinc chloride, copper(I) chloride) and a strong organic base like 1,8-diazabicycloundec-7-ene (DBU).

  • Reaction Mechanism: The nitrile groups will undergo a template-assisted cyclotetramerization around the metal ion to form the phthalocyanine macrocycle. The bromine and methyl groups will be located on the periphery of the final structure.

  • Purification: The crude metal-complexed phthalocyanine will precipitate from the reaction mixture. It can be purified by washing with various solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by acid pasting (dissolving in concentrated sulfuric acid and reprecipitating in ice water).

Logical Relationship for Phthalocyanine Formation

G cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product A This compound D High Temperature (in high-boiling solvent) A->D B Metal Salt (e.g., ZnCl2) B->D C Base (e.g., DBU) C->D E Substituted Metal Phthalocyanine D->E Cyclotetramerization

Formation of a substituted phthalocyanine.

Prospective Application Area: Liquid Crystals

The rigid, rod-like structure of many benzonitrile derivatives makes them excellent candidates for the synthesis of liquid crystals. The strong dipole moment of the nitrile group is crucial for creating the intermolecular interactions that lead to the formation of mesophases. By functionalizing the bromine and methyl positions of this compound, it is possible to design molecules with the necessary aspect ratio and polarity to exhibit liquid crystalline behavior.

Experimental Protocol: Hypothetical Synthesis of a Liquid Crystalline Molecule
  • Suzuki Coupling: React this compound with a substituted phenylboronic acid (e.g., 4-alkoxyphenylboronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). This will extend the molecular core and introduce a flexible alkyl chain, which is common in liquid crystal design.

  • Characterization: The resulting biphenyl derivative can be purified by column chromatography and recrystallization. The liquid crystalline properties can then be investigated using differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the types of mesophases formed.

Synthetic Pathway for a Potential Liquid Crystal

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B 4-Alkoxyphenylboronic Acid B->C D 2'-Methyl-4'-cyano-[1,1'-biphenyl]-4-yl alkyl ether (Potential Liquid Crystal) C->D

Synthesis of a potential liquid crystal precursor.

Disclaimer

The applications and protocols described herein are prospective and based on the known chemistry of the functional groups present in this compound and the applications of structurally related compounds. Further experimental research is required to validate these potential applications and optimize the described synthetic procedures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-methylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Section 1: Synthesis via Amide Dehydration

This section focuses on the synthesis of this compound from 3-bromo-2-methylbenzamide.

Experimental Protocol: Dehydration of 3-Bromo-2-methylbenzamide

A solution of 3-bromo-2-methylbenzamide (1.0 eq) and pyridine (3.2 eq) in dichloromethane is cooled to 0 °C. Trifluoroacetic anhydride (3.0 eq) is then added slowly to the reaction mixture. The mixture is gradually warmed to room temperature and stirred for 15 hours. Upon completion, the reaction is quenched with 1M HCl solution and extracted with ethyl acetate. The organic layer is subsequently washed with saturated NaHCO3 solution and brine, dried over Na2SO4, filtered, and concentrated to yield this compound. This protocol has been reported to achieve a high yield of approximately 92%.[1]

Troubleshooting and FAQs: Amide Dehydration Route

Q1: My reaction yield is significantly lower than the reported 92%. What are the possible causes and solutions?

A1: Low yields in the dehydration of 3-bromo-2-methylbenzamide can stem from several factors. Here are some common causes and their respective troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure that the trifluoroacetic anhydride is fresh and has been stored under anhydrous conditions. The reaction should be stirred for the full 15 hours to ensure completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis of Product:

    • Solution: The presence of water can lead to the hydrolysis of the nitrile product back to the amide or the corresponding carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Reagent Ratios:

    • Solution: The stoichiometry of the reagents is crucial. An excess of trifluoroacetic anhydride and pyridine is necessary to drive the reaction to completion. Verify the molar equivalents of your reagents.

  • Loss of Product During Workup:

    • Solution: this compound has some volatility. Avoid excessive heating during the concentration step. Ensure complete extraction from the aqueous layer by performing multiple extractions with ethyl acetate.

Q2: Can I use a different dehydrating agent instead of trifluoroacetic anhydride?

A2: Yes, several other dehydrating agents can be used for the conversion of primary amides to nitriles. The choice of reagent can impact reaction conditions and yield. Below is a comparison of some common dehydrating agents.

Dehydrating AgentBaseSolventTemperatureReported Yield (General Amides)
Trifluoroacetic AnhydridePyridineDichloromethane0 °C to RTHigh
Phosphorus Pentoxide (P2O5)-- (Neat)High TempVariable
Thionyl Chloride (SOCl2)-- (Neat or Solvent)RefluxGood to Excellent
Cyanuric ChlorideTriethylamineDichloromethaneRTHigh
Oxalyl ChlorideTriethylamineDichloromethaneRTHigh

Q3: The final product is impure. What are the likely impurities and how can I purify it?

A3: Common impurities include unreacted 3-bromo-2-methylbenzamide and 3-bromo-2-methylbenzoic acid (from hydrolysis).

  • Purification: While the product can often be used without further purification, for higher purity, column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent is an effective method.[2] Recrystallization from a suitable solvent can also be employed.

Section 2: Synthesis via Sandmeyer Reaction

This section details the synthesis of this compound from 2-amino-3-methylbenzonitrile via a Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction of 2-amino-3-methylbenzonitrile

Step 1: Diazotization 2-amino-3-methylbenzonitrile (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.0-1.2 eq) is then added dropwise, ensuring the temperature remains below 5 °C. The reaction mixture is stirred for an additional 15-30 minutes at this temperature.

Step 2: Sandmeyer Bromination In a separate flask, a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amount) in HBr is prepared and cooled to 0 °C. The cold diazonium salt solution from Step 1 is then slowly added to the CuBr solution with vigorous stirring. Nitrogen gas evolution will be observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt. The product is then isolated by extraction with an organic solvent, followed by washing, drying, and concentration.

Troubleshooting and FAQs: Sandmeyer Reaction Route

Q1: The yield of my Sandmeyer reaction is low. What are the critical factors to consider?

A1: The Sandmeyer reaction is sensitive to several parameters. Low yields can often be attributed to the following:

  • Diazonium Salt Decomposition:

    • Solution: The diazonium salt is unstable and can decompose, especially at higher temperatures. It is crucial to maintain the temperature between 0-5 °C throughout the diazotization and addition steps. The diazonium salt should be used immediately after its preparation.

  • Side Reactions:

    • Phenol Formation: A common side reaction is the reaction of the diazonium salt with water to form the corresponding phenol (3-hydroxy-2-methylbenzonitrile).

      • Solution: Maintain a low temperature and a strongly acidic environment to suppress this side reaction.

    • Azo Coupling: The diazonium salt can couple with the starting aniline to form an azo compound.

      • Solution: Ensure a slight excess of nitrous acid is used to fully convert the aniline. The slow, portion-wise addition of the sodium nitrite solution to the acidic aniline solution (not the other way around) is critical.

  • Purity of Starting Material:

    • Solution: Ensure the 2-amino-3-methylbenzonitrile is of high purity. Impurities can interfere with the diazotization reaction.

Q2: How can I monitor the completion of the diazotization step?

A2: The presence of excess nitrous acid indicates that all the aniline has been diazotized. This can be tested using starch-iodide paper. A drop of the reaction mixture is applied to the paper; a blue-black color indicates the presence of nitrous acid. A slight excess is desirable, but a large excess should be avoided as it can lead to side reactions.

Q3: What is the role of the copper(I) bromide catalyst, and can I use other copper sources?

A3: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction. It facilitates the transfer of a bromine atom to the aromatic ring via a radical mechanism. While CuBr is the most common catalyst for bromination, other copper sources can be used, sometimes with varying efficiency. For instance, using a mixture of CuBr and CuBr2 has been reported to be effective in some cases.[3]

Q4: My final product is a dark oil or solid. How can I purify it?

A4: The crude product from a Sandmeyer reaction is often impure due to the formation of colored byproducts.

  • Purification: The most effective method for purification is typically column chromatography on silica gel. A solvent system such as petroleum ether/ethyl acetate or hexane/dichloromethane can be used. Distillation under reduced pressure may also be an option if the product is a liquid or a low-melting solid.

Visualizing the Synthetic Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both synthetic routes.

Amide_Dehydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Start reagents Combine 3-bromo-2-methylbenzamide, pyridine, and CH2Cl2 start->reagents cool Cool to 0 °C reagents->cool add_tfaa Slowly add trifluoroacetic anhydride cool->add_tfaa warm_stir Warm to RT and stir for 15h add_tfaa->warm_stir quench Quench with 1M HCl warm_stir->quench extract Extract with ethyl acetate quench->extract wash Wash with NaHCO3 and brine extract->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate product This compound dry_concentrate->product

Caption: Workflow for the synthesis of this compound via amide dehydration.

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Bromination cluster_isolation Isolation and Purification start 2-amino-3-methylbenzonitrile in HBr (aq) cool_amine Cool to 0-5 °C start->cool_amine add_nitrite Dropwise addition of NaNO2 (aq) solution cool_amine->add_nitrite stir_cold Stir for 15-30 min at 0-5 °C add_nitrite->stir_cold diazonium_salt Diazonium Salt Solution stir_cold->diazonium_salt add_diazonium Slowly add diazonium salt solution to CuBr solution diazonium_salt->add_diazonium cu_br_prep Prepare CuBr in HBr (aq) at 0 °C cu_br_prep->add_diazonium warm Warm to RT (optional heating) add_diazonium->warm extract_product Extract with organic solvent warm->extract_product wash_dry Wash and dry organic layer extract_product->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (e.g., column chromatography) concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the Sandmeyer synthesis of this compound.

References

Technical Support Center: Purification of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 3-Bromo-2-methylbenzonitrile by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Selecting the right solvent is critical. The ideal solvent should dissolve this compound completely at elevated temperatures but poorly at low temperatures.[1][2] A key challenge is the compound's low melting point (44-45 °C), which means the solvent's boiling point must be lower than this to prevent the compound from melting and "oiling out".[3][4] Low-boiling-point solvents like hexane, pentane, or a carefully prepared mixed solvent system such as ethanol-water are potential candidates.[3] Always perform a small-scale test to determine the best solvent or solvent pair for your specific sample.[2]

Q2: My product has turned into an oil instead of forming crystals. What went wrong?

A2: This phenomenon, known as "oiling out," is common when purifying low-melting-point solids. It typically occurs if the boiling point of the recrystallization solvent is higher than the melting point of the compound.[5] The solid melts before it can dissolve in the boiling solvent, forming an oil. To fix this, you can try returning the solution to the heat source and adding more of the "good" solvent to increase the solubility and then allow it to cool very slowly.[5] Using a lower-boiling-point solvent or solvent system is the most effective solution.

Q3: The yield of my purified this compound is very low. What are the possible causes?

A3: A low recovery percentage can stem from several factors:

  • Using too much solvent: This is the most common cause. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5][6] Use only the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature crystallization: If the product crystallizes during a hot filtration step, you will lose product on the filter paper.[6] Using a heated filter funnel or adding a small excess of hot solvent before filtering can prevent this.

  • Inappropriate solvent choice: If the compound is too soluble in the cold solvent, a large amount will remain in solution.[6]

  • Rinsing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of ice-cold recrystallization solvent.

Q4: My final product is still colored/impure. How can I improve the purity?

A4: If the purified crystals are still not pure, consider the following:

  • Insoluble Impurities: If there were solid impurities that did not dissolve in the hot solvent, a hot gravity filtration step should be performed before cooling the solution to remove them.[1]

  • Soluble Impurities: If impurities are co-crystallizing with your product, it may be because the solution cooled too quickly.[5] Ensure a slow cooling process by allowing the flask to cool to room temperature undisturbed before moving it to an ice bath. If colored impurities are soluble, you can try adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6] A second recrystallization may be necessary to achieve high purity.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used or the compound is very soluble).1. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[5]2. Add a "seed crystal" of the crude starting material.[5]3. If too much solvent was used, gently evaporate some of the solvent and allow it to cool again.4. If using a mixed-solvent system, add a small amount of the "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool again.[3]
Crystallization happens too quickly. The solution is too concentrated, or it cooled too rapidly.1. Place the flask back on the heat source and add a small amount (1-2 mL) of additional hot solvent to slightly decrease saturation.[5]2. Ensure the flask cools slowly. Insulate it by placing it on a cork ring or paper towels and covering it with a watch glass.[5]
Low recovery of the purified nitrile. The compound is too soluble in the cold solvent, or an excessive volume of solvent was used.1. Re-evaluate your choice of solvent. The ideal solvent has a steep solubility curve with respect to temperature.[3]2. To recover some product, you can try to evaporate some of the solvent from the mother liquor and perform a second crystallization.[6]
Product "oils out" instead of crystallizing. The compound's melting point is below the boiling point of the solvent. The compound melts before dissolving.1. Use a solvent or solvent mixture with a lower boiling point.[5]2. Add more of the "good" solvent to the hot mixture to fully dissolve the oil, then cool slowly.[5]

Quantitative Data

Table 1: Physical Properties of this compound

Property Value
CAS Number 52780-15-1[4]
Molecular Formula C₈H₆BrN[4]
Molecular Weight 196.04 g/mol [4]
Appearance White to light yellow solid[4][7]
Melting Point 44-45 °C[4][7][8]

| Boiling Point (Predicted) | 247.5 ± 20.0 °C[4][7] |

Table 2: Solvent Selection Guide for Recrystallization

Solvent Boiling Point (°C) Suitability Notes
Hexane 69 Good potential. Low boiling point is well below the compound's melting point. Test solubility.
Pentane 36.1 Excellent choice due to its very low boiling point. High volatility requires careful handling.
Ethanol/Water Variable A common mixed-solvent system.[3] Can be effective, but the mixture must be carefully prepared to ensure dissolution occurs well below the compound's melting point. Start by dissolving in a minimum of warm ethanol and adding warm water dropwise.
Isopropanol 82.4 Unsuitable. Boiling point is too high and will cause the compound to oil out.

| Water | 100 | Unsuitable. Boiling point is much higher than the compound's melting point. |

Experimental Protocol: Recrystallization

This protocol is a general guideline. The exact solvent and volumes should be determined through small-scale trials.

1. Solvent Selection:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a low-boiling-point solvent (e.g., pentane or hexane) dropwise at room temperature. The compound should be sparingly soluble or insoluble.[1]

  • Gently warm the test tube in a warm water bath (not exceeding 40°C). Add the minimum amount of solvent needed to fully dissolve the solid.

  • Allow the test tube to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and a boiling chip.

  • Gently warm the flask on a hot plate (at a low setting) or in a water bath while swirling.

  • Add more solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent.[1]

3. Hot Filtration (if necessary):

  • If insoluble impurities or coloring agents (like activated charcoal) are present, a hot filtration is required.

  • Preheat a funnel (ideally a stemless funnel) and a second Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to minimize crystallization in the funnel.[6]

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

  • Transfer the dried crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature (e.g., room temperature).

Visualized Workflow

Recrystallization_Workflow start Crude 3-Bromo-2- methylbenzonitrile dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_decision Insoluble Impurities? dissolve->hot_filter_decision hot_filter Hot Gravity Filtration hot_filter_decision->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_decision->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filter wash Wash with Small Amount of Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound via recrystallization.

References

Technical Support Center: Column Chromatography of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for the purification of 3-Bromo-2-methylbenzonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase.[1][2][3] Its slightly acidic nature and polarity are well-suited for separating small organic molecules like halogenated benzonitriles.[1] Alumina can also be considered, but silica gel generally provides better resolution for this class of compounds.

Q2: How do I determine the optimal mobile phase (eluent) for the separation?

The ideal mobile phase should provide a good separation of this compound from impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A good mobile phase system will result in a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[1]

Based on the purification of structurally similar compounds, a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a good starting point.[4][5]

Q3: How should I prepare and pack the chromatography column?

Proper column packing is crucial for achieving good separation.[6] The "slurry packing" method is generally recommended for silica gel:

  • Clamp the column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Continuously tap the column gently to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Never let the solvent level drop below the top of the silica gel.[1][3]

Q4: What is the best way to load my sample onto the column?

For optimal separation, the sample should be loaded in a concentrated band. There are two primary methods:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[7] Carefully add the solution to the top of the column with a pipette, trying not to disturb the sand layer.

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6][7] Carefully add this powder to the top of the column.

Experimental Protocol: A Starting Point

This protocol is a general guideline and may require optimization based on the specific impurities in your sample.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (or petroleum ether)
  • Ethyl acetate
  • Glass chromatography column
  • TLC plates, chamber, and UV lamp
  • Collection tubes

2. Mobile Phase Preparation:

  • Start with a low polarity mobile phase, for example, a 95:5 mixture of hexane and ethyl acetate.
  • Prepare several solvent mixtures of increasing polarity (e.g., 90:10, 85:15 hexane:ethyl acetate).

3. Column Packing (Slurry Method):

  • Follow the procedure outlined in FAQ Q3 .

4. Sample Loading:

  • Choose either the wet or dry loading method as described in FAQ Q4 .

5. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.
  • Collect fractions of a consistent volume.
  • Monitor the separation by periodically analyzing the collected fractions using TLC.
  • If the desired compound is eluting too slowly, gradually increase the polarity of the mobile phase (gradient elution).

6. Product Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).
  • Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides suggested starting conditions for the column chromatography of this compound, based on protocols for analogous compounds.[4][5]

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for small organic molecules.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase.
Alternative Mobile Phase Petroleum Ether/Ethyl AcetateCan be used as a substitute for hexane.
Target Rf Value ~0.25 - 0.35Optimize mobile phase composition using TLC to achieve this Rf for the product.

Troubleshooting Guide

Q: My compound is not eluting from the column.

A: This typically indicates that the mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, consider a more polar solvent system, but be mindful of potential solubility issues with your non-polar impurities. It's also possible the compound has decomposed on the silica gel.[8]

Q: My compound is eluting too quickly with impurities.

A: The mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent. Start with a lower percentage of the more polar solvent (e.g., switch from 80:20 hexane:ethyl acetate to 95:5).

Q: I am getting poor separation (broad or overlapping bands).

A: This can be caused by several factors:

  • Improper Column Packing: Air bubbles or channels in the silica gel can lead to uneven flow and band broadening.[6] Repack the column carefully.

  • Sample Overloading: Loading too much crude material can saturate the column and lead to poor separation.[6] Use a larger column or reduce the amount of sample.

  • Incorrect Sample Loading: Loading the sample in too large a volume of solvent will result in a wide initial band.[6] Dissolve the sample in the minimum amount of solvent possible.

Q: The compound is "tailing" or "streaking" down the column.

A: Tailing can be caused by:

  • Compound Interaction with Silica: The slightly acidic nature of silica gel may interact with certain compounds. While less common for nitriles than for amines, you could consider using deactivated (neutral) silica gel or adding a very small amount (e.g., 0.1%) of an additive like triethylamine to the mobile phase, though this is not typically necessary for this compound class.

  • Sample Insolubility: If the compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure complete dissolution during loading.[6]

Q: I can't see my compound on the TLC plate or coming off the column.

A:

  • UV Inactivity: Ensure you are using a TLC plate with a fluorescent indicator and checking under a UV lamp (254 nm).

  • Low Concentration: Your fractions may be too dilute to detect by TLC. Try concentrating a few fractions in the expected elution range and re-spotting on the TLC plate.[8][9]

  • Compound Decomposition: The compound may be unstable on silica gel.[8] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Options start Start Purification tlc Run TLC to find optimal solvent system (Rf ~0.3) start->tlc pack_column Pack column with silica gel slurry tlc->pack_column load_sample Load sample (wet or dry) pack_column->load_sample run_column Run column & collect fractions load_sample->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions product_pure Is product pure? analyze_fractions->product_pure combine_fractions Combine pure fractions & evaporate solvent product_pure->combine_fractions Yes troubleshoot Troubleshoot Issue product_pure->troubleshoot No end Pure Product combine_fractions->end no_elution No Elution? Increase eluent polarity troubleshoot->no_elution Compound not eluting poor_sep Poor Separation? Check packing/loading troubleshoot->poor_sep Broad/overlapping bands fast_elution Too Fast Elution? Decrease eluent polarity troubleshoot->fast_elution Eluting with impurities no_elution->run_column poor_sep->pack_column fast_elution->run_column

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Common side products in the synthesis of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Bromo-2-methylbenzonitrile. The content is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.

General Troubleshooting

Question: My final product purity is low after synthesis. What are the general steps for purification?

Answer: Low purity of this compound can often be addressed by standard purification techniques. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be effective in removing minor impurities. For more challenging separations of isomers or closely related side products, column chromatography on silica gel is recommended. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexanes is a common starting point.

Synthesis Route 1: Sandmeyer Reaction of 2-Amino-6-bromotoluene

The Sandmeyer reaction is a widely used method for the introduction of a cyano group onto an aromatic ring, starting from the corresponding aniline. However, the reaction is sensitive to conditions and can lead to several side products.

Frequently Asked Questions (FAQs)

Question: What are the most common side products in the Sandmeyer cyanation for this synthesis?

Answer: The most prevalent side products in the Sandmeyer reaction for synthesizing this compound include:

  • 3-Bromo-2-methylphenol: Formed by the reaction of the diazonium salt with water.

  • Biaryl compounds: These arise from the radical mechanism of the Sandmeyer reaction, where the aryl radical can couple with itself or other aromatic species.[1]

  • Unreacted 2-amino-6-bromotoluene: Due to incomplete diazotization.

  • Tar-like polymers: Resulting from the decomposition of the diazonium salt, especially at elevated temperatures.[2]

Question: Why is it crucial to maintain a low temperature during the diazotization step?

Answer: The diazotization of the primary aromatic amine to form the diazonium salt is an exothermic reaction. The resulting diazonium salt is unstable and can readily decompose at higher temperatures, leading to the formation of unwanted side products, particularly phenols and polymeric tars.[2] Therefore, maintaining a temperature between 0-5°C is critical for maximizing the yield of the desired diazonium salt intermediate.[2]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete diazotization of 2-amino-6-bromotoluene.Test for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates complete diazotization.[2] If the test is negative, add a small amount of additional sodium nitrite solution.
Premature decomposition of the diazonium salt.Ensure the reaction temperature is strictly maintained between 0-5°C during diazotization and that the diazonium salt solution is used promptly.[2]
Inactive copper(I) cyanide catalyst.Use freshly prepared or high-quality commercial copper(I) cyanide. The color of active CuCN should be off-white to light tan.
Significant formation of 3-Bromo-2-methylphenol Reaction of the diazonium salt with water.Ensure the reaction is carried out in a non-aqueous or minimally aqueous system if possible. Add the diazonium salt solution to the copper(I) cyanide solution, rather than the reverse, to minimize the time the diazonium salt is in a dilute aqueous environment.
Presence of dark, tar-like byproducts Decomposition of the diazonium salt due to elevated temperature or impurities.Maintain rigorous temperature control. Use pure starting materials and reagents. Ensure the pH of the reaction mixture is appropriate for diazonium salt stability (typically acidic).[2]
Experimental Protocol: Sandmeyer Reaction
  • Diazotization: Dissolve 2-amino-6-bromotoluene (1 equivalent) in a suitable acidic solution (e.g., aqueous HCl or HBr) and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this mixture to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) should be observed. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Workflow Diagram

Sandmeyer_Reaction cluster_diazotization Diazotization (0-5°C) cluster_cyanation Cyanation cluster_side_products Side Products 2-Amino-6-bromotoluene 2-Amino-6-bromotoluene Diazonium Salt Diazonium Salt 2-Amino-6-bromotoluene->Diazonium Salt NaNO₂, H⁺ This compound This compound Diazonium Salt->this compound CuCN 3-Bromo-2-methylphenol 3-Bromo-2-methylphenol Diazonium Salt->3-Bromo-2-methylphenol H₂O Biaryl Compounds Biaryl Compounds Diazonium Salt->Biaryl Compounds Radical Coupling

Caption: Sandmeyer reaction workflow for this compound synthesis.

Synthesis Route 2: Electrophilic Bromination of 2-Methylbenzonitrile

Direct bromination of 2-methylbenzonitrile is another synthetic approach. The regioselectivity of this reaction is a key challenge, as the directing effects of the methyl and cyano groups are in opposition.

Frequently Asked Questions (FAQs)

Question: What are the expected isomeric side products from the bromination of 2-methylbenzonitrile?

Answer: The methyl group is an ortho-, para-director, while the cyano group is a meta-director. In 2-methylbenzonitrile, this leads to a complex mixture of brominated isomers. The primary products are typically:

  • This compound (desired product)

  • 5-Bromo-2-methylbenzonitrile

  • 4-Bromo-2-methylbenzonitrile The relative ratios of these isomers depend on the reaction conditions (catalyst, solvent, temperature).

Question: Can side-chain bromination occur?

Answer: Yes, bromination of the methyl group to form 2-(bromomethyl)benzonitrile derivatives can occur, especially under conditions that favor free-radical reactions, such as exposure to UV light or the use of radical initiators like AIBN with N-bromosuccinimide (NBS).

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Formation of multiple isomers Competing directing effects of the methyl and cyano groups.Optimize reaction conditions to favor the desired isomer. This may involve screening different Lewis acid catalysts (e.g., FeBr₃, AlCl₃, I₂), solvents of varying polarity, and reaction temperatures. Lower temperatures generally increase selectivity.
Difficult separation of isomers Similar physical properties of the isomeric products.Employ high-performance liquid chromatography (HPLC) for analytical separation or preparative chromatography for purification. Fractional crystallization may also be effective if there are significant differences in solubility.
Side-chain bromination Free-radical reaction conditions.To favor aromatic bromination, conduct the reaction in the dark and in the absence of radical initiators. Use a Lewis acid catalyst with elemental bromine.
Experimental Protocol: Electrophilic Bromination
  • Reaction Setup: Dissolve 2-methylbenzonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid) in a flask protected from light. Add a catalytic amount of a Lewis acid (e.g., iron filings or anhydrous FeBr₃, 0.1 equivalents).

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in the same solvent, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by GC or TLC.

  • Work-up: Quench the reaction by adding a solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel or fractional crystallization to isolate the this compound isomer.

Logical Relationship Diagram

Bromination_Isomers 2-Methylbenzonitrile 2-Methylbenzonitrile Bromination Bromination 2-Methylbenzonitrile->Bromination Br₂, Lewis Acid Side-chain Bromination Product Side-chain Bromination Product 2-Methylbenzonitrile->Side-chain Bromination Product NBS, Radical Initiator This compound This compound Bromination->this compound Desired Product 5-Bromo-2-methylbenzonitrile 5-Bromo-2-methylbenzonitrile Bromination->5-Bromo-2-methylbenzonitrile Isomeric Side Product 4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrile Bromination->4-Bromo-2-methylbenzonitrile Isomeric Side Product Dehydration_Workflow 3-Bromo-2-methylbenzamide 3-Bromo-2-methylbenzamide Dehydration Dehydration 3-Bromo-2-methylbenzamide->Dehydration TFAA, Pyridine This compound This compound Dehydration->this compound Work-up Work-up This compound->Work-up Quenching & Extraction Purified Product Purified Product Work-up->Purified Product

References

Removal of unreacted starting materials from 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted starting materials from 3-Bromo-2-methylbenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, focusing on the removal of unreacted starting materials.

IssuePotential Cause(s)Recommended Solution(s)
Persistent presence of starting material (e.g., 2-methylbenzonitrile or 3-bromo-2-methylbenzamide) in the final product. Incomplete reaction.- Monitor the reaction progress using TLC or GC to ensure completion. - Consider increasing the reaction time or temperature if the reaction is sluggish.
Inefficient extraction during work-up.- Ensure thorough mixing during liquid-liquid extraction to maximize the transfer of impurities into the aqueous phase.[1][2] - Perform multiple extractions with smaller volumes of solvent for better efficiency.
Inappropriate purification method.- For solid impurities like 3-bromo-2-methylbenzamide, recrystallization from a suitable solvent system can be effective.[3] - For impurities with different polarity, column chromatography is recommended.[4][5]
Yellow or brown coloration of the product. Presence of residual bromine.- Quench the reaction mixture with a solution of sodium thiosulfate or sodium bisulfite until the color disappears.[6]
Formation of colored byproducts.- Purify the product using column chromatography on silica gel.[4] - Recrystallization may also help in removing colored impurities.
Oily product when a solid is expected. Presence of impurities lowering the melting point.- Purify the product by column chromatography followed by recrystallization.[3][4]
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Low yield after purification. Product loss during extraction or washing steps.- Minimize the number of washing steps if possible without compromising purity. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Product co-eluting with impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation.[7]
Product loss during recrystallization.- Use a minimal amount of hot solvent for recrystallization to avoid significant loss of product in the mother liquor.[8] - Cool the solution slowly to maximize crystal formation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and their potential as impurities?

A1: Common synthetic routes to this compound include:

  • Dehydration of 3-bromo-2-methylbenzamide: In this case, the primary unreacted starting material would be 3-bromo-2-methylbenzamide.[9][10]

  • Bromination of 2-methylbenzonitrile: This route can lead to unreacted 2-methylbenzonitrile and potentially over-brominated products as impurities.

  • Sandmeyer reaction of 3-bromo-2-methylaniline: Unreacted diazonium salts or byproducts from this reaction could be present.

Q2: How can I remove unreacted 3-bromo-2-methylbenzamide from my this compound product?

A2: 3-bromo-2-methylbenzamide is more polar than this compound. This difference in polarity can be exploited for purification:

  • Column Chromatography: A silica gel column using a non-polar eluent (e.g., hexane) with a gradient of a more polar solvent (e.g., ethyl acetate) will allow for the separation of the less polar this compound from the more polar amide.[4][7]

  • Recrystallization: Since this compound is a solid with a melting point of 44-45 °C, recrystallization can be an effective method.[9][10] The choice of solvent is critical and should be determined experimentally.

Q3: What is the best way to remove residual bromine from the reaction mixture?

A3: Excess bromine can be effectively removed by quenching the reaction with a reducing agent. A common and effective method is to wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic red-brown color of bromine disappears.[6]

Q4: Can liquid-liquid extraction be used to purify this compound?

A4: Yes, liquid-liquid extraction is a crucial step in the work-up procedure to remove many impurities.[1][2] For instance, after a synthesis starting from 3-bromo-2-methylbenzamide, washing the organic layer with 1M HCl will remove basic impurities like pyridine, and washing with saturated NaHCO₃ will remove acidic impurities and byproducts.[9] However, it may not be sufficient to remove unreacted starting materials that have similar solubility to the product in the organic solvent.

Q5: What analytical techniques can be used to assess the purity of this compound?

A5: Several analytical techniques can be employed to determine the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value (44-45 °C) is indicative of high purity for a solid compound.[9][10]

Experimental Protocols

Protocol 1: Removal of Excess Bromine

Objective: To quench and remove unreacted bromine from the reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 10% (w/v) aqueous sodium thiosulfate solution or 10% (w/v) aqueous sodium bisulfite solution

  • Separatory funnel

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add the 10% sodium thiosulfate or sodium bisulfite solution portion-wise and shake the funnel, venting frequently. Continue adding the quenching solution until the red-brown color of bromine is no longer visible in the organic layer.[6]

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with deionized water (2 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Objective: To purify this compound from less polar or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).[7]

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]

Protocol 3: Purification by Recrystallization

Objective: To purify solid this compound from soluble impurities.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, methanol, hexane, or a mixture). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final State Crude_Product Crude this compound Purity_Check Assess Purity (TLC, GC, NMR) Crude_Product->Purity_Check Liquid_Extraction Liquid-Liquid Extraction Purity_Check->Liquid_Extraction Aqueous Soluble Impurities Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Polarity Difference Recrystallization Recrystallization Purity_Check->Recrystallization Solid Product Distillation Distillation (High Boiling Point) Purity_Check->Distillation Volatile Impurities Pure_Product Pure this compound Purity_Check->Pure_Product Purity Confirmed Liquid_Extraction->Purity_Check Column_Chromatography->Purity_Check Recrystallization->Purity_Check Distillation->Purity_Check

Caption: Decision workflow for selecting a purification method.

Experimental_Workflow Start Crude Product Workup Aqueous Work-up (e.g., Washing with NaHCO₃, Brine) Start->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Step Primary Purification (Column Chromatography or Recrystallization) Solvent_Removal->Purification_Step Analysis Purity Analysis (NMR, GC-MS, Melting Point) Purification_Step->Analysis Final_Product Pure this compound Analysis->Final_Product Purity > 98% Repurify Repurify if needed Analysis->Repurify Purity < 98% Repurify->Purification_Step

Caption: General experimental workflow for purification.

References

Preventing debromination of 3-Bromo-2-methylbenzonitrile in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this compound during various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination is a common side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 2-methylbenzonitrile as a byproduct. This reduces the yield of the desired product and complicates purification.

Q2: What are the primary causes of debromination?

A2: Debromination, often occurring as hydrodebromination, is primarily caused by factors that lead to the formation of palladium-hydride (Pd-H) species in palladium-catalyzed reactions. These species can reductively eliminate with the aryl group to form the debrominated byproduct. Key contributing factors include the choice of solvent, base, and the presence of hydride sources (e.g., alcohols, amines, or water). Radical pathways can also lead to debromination, especially under certain reaction conditions like high temperatures or photochemical reactions.

Q3: Which types of reactions are most prone to causing debromination of this compound?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are particularly susceptible to debromination as a side reaction. Additionally, metal-halogen exchange reactions, such as those involving organolithium or Grignard reagents, can also lead to debromination if not performed under strictly anhydrous and controlled conditions.

Q4: How does the structure of this compound influence its susceptibility to debromination?

A4: The electronic and steric environment of the C-Br bond in this compound plays a significant role. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide. The ortho-methyl group can introduce steric hindrance, which may affect the rate of the desired reaction versus the side reaction. In some cases, steric hindrance can slow down the desired coupling, giving more time for the debromination pathway to occur.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Table 1: Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Parameter Problematic Condition Recommended Solution Rationale
Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).Bulky ligands accelerate the desired reductive elimination step and can stabilize the catalyst, outcompeting the debromination pathway.[1]
Base Strong alkoxide bases (e.g., NaOtBu) or amine bases.Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.Weaker bases are less likely to promote the formation of Pd-H species that lead to hydrodebromination.[1]
Solvent Protic solvents (e.g., alcohols) or coordinating polar aprotic solvents (e.g., DMF, Dioxane).Use non-polar aprotic solvents such as toluene or THF.Alcohols can act as hydride donors. Toluene is less likely to promote the formation of Pd-H species.[1]
Temperature High reaction temperatures (>100 °C).Lower the reaction temperature.The activation energy for hydrodebromination can be lower than that of the desired coupling reaction, so lowering the temperature can suppress the side reaction.[1]
Hydride Source Presence of water, alcohols, or certain amines.Use anhydrous solvents and reagents. Avoid amine bases if possible.Minimizing potential hydride sources reduces the formation of Pd-H intermediates.
Issue 2: Debromination during Metal-Halogen Exchange (Lithiation or Grignard Formation)

Table 2: Troubleshooting Debromination in Metal-Halogen Exchange Reactions

Parameter Problematic Condition Recommended Solution Rationale
Temperature Temperatures above -78 °C during lithiation.Maintain a low temperature (≤ -78 °C) throughout the addition of the organolithium reagent and before the addition of the electrophile.The lithiated intermediate can be unstable at higher temperatures and may abstract a proton from the solvent or other reagents, leading to debromination.
Reagents Presence of moisture or other proton sources.Use rigorously dried solvents and glassware. Ensure all reagents are anhydrous.Organolithium and Grignard reagents are highly basic and will react with any available proton source, resulting in the debrominated product.
Addition Rate Rapid addition of the organolithium or Grignard reagent.Add the reagent slowly and dropwise to the solution of this compound.Slow addition helps to control the reaction temperature and minimize side reactions.
Quenching Inefficient trapping of the organometallic intermediate.Use a highly reactive electrophile and ensure it is added efficiently to the reaction mixture.Incomplete reaction with the electrophile leaves the organometallic species to potentially undergo debromination during workup.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous toluene

  • Anhydrous water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) and anhydrous water (0.5 mL) to the flask.

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Debromination

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • RuPhos (2 mol%)

  • NaOtBu (1.4 equivalents) - Note: If debromination is still an issue, consider switching to K₂CO₃ or Cs₂CO₃.

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.02 mmol).

  • Add anhydrous toluene (2 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Debromination_Pathway A This compound + Pd(0)L_n B Oxidative Addition Complex A->B Oxidative Addition C Desired Cross-Coupling Product B->C Transmetalation & Reductive Elimination (Desired Pathway) E [Pd(H)(Ar)L_n] Intermediate B->E Formation of Pd-H Species D Debrominated Byproduct (2-Methylbenzonitrile) E->D Reductive Elimination F Hydride Source (e.g., H₂O, ROH) F->E

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic Start Debromination Observed? Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Start->Ligand Yes Base Switch to Weaker Inorganic Base (e.g., K₃PO₄) Ligand->Base Solvent Use Anhydrous, Non-Polar Solvent (e.g., Toluene) Base->Solvent Temp Lower Reaction Temperature Solvent->Temp End Debromination Minimized Temp->End

Caption: Troubleshooting workflow for minimizing debromination.

References

Managing reaction temperature for 3-Bromo-2-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Bromo-2-methylbenzonitrile, a key intermediate in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Sandmeyer Reaction: This involves the diazotization of 2-amino-6-bromotoluene followed by a copper(I) cyanide-catalyzed cyanation.[1][2][3][4] Careful temperature control during diazotization is critical for this route.[5]

  • Dehydration of 3-Bromo-2-methylbenzamide: This method utilizes a dehydrating agent, such as trifluoroacetic anhydride, to convert the corresponding amide into the nitrile.[6][7]

  • Direct Bromination: While less common for this specific isomer, radical bromination of 2-methylbenzonitrile using reagents like N-bromosuccinimide (NBS) can be a potential route, though it may lead to a mixture of isomers.

Q2: Why is temperature control so critical during the Sandmeyer reaction?

A2: In the first step of the Sandmeyer reaction, the formation of the diazonium salt from an aromatic amine is highly sensitive to temperature. Aryl diazonium salts are unstable and can decompose, sometimes explosively, at temperatures above 5 °C, leading to the liberation of nitrogen gas.[5] Maintaining a low temperature, typically between 0-5 °C, is essential for the stability of the diazonium salt and to ensure a high yield of the desired product.[5][8]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Key safety precautions include:

  • Diazonium Salt Instability: Never isolate or dry diazonium salts as they are explosive in solid form.[5] Always use them in solution.

  • Temperature Monitoring: Strictly monitor and control the temperature during the diazotization step to prevent runaway reactions.

  • Reagent Handling: Handle reagents like bromine, trifluoroacetic anhydride, and cyanides with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Pressure Build-up: Be aware of potential nitrogen gas evolution during the Sandmeyer reaction and ensure the reaction vessel is appropriately vented.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Potential Cause Recommended Solution
Inefficient Diazotization Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Confirm the complete dissolution of the starting amine in the acidic solution before diazotization.
Decomposition of Diazonium Salt Avoid allowing the reaction temperature to rise above 5 °C.[5] Use the diazonium salt solution immediately in the subsequent Sandmeyer step.
Inactive Copper Catalyst (Sandmeyer) Use a fresh, high-purity source of copper(I) cyanide or copper(I) bromide. Ensure the catalyst is properly dissolved or suspended in the reaction mixture.
Incomplete Dehydration (Amide Route) Use a sufficient excess of the dehydrating agent (e.g., trifluoroacetic anhydride). Ensure all reagents and solvents are anhydrous. The reaction may require stirring for an extended period (e.g., up to 15 hours) to go to completion.[6][7]
Poor Quality Starting Materials Verify the purity of the starting 2-amino-6-bromotoluene or 3-bromo-2-methylbenzamide using appropriate analytical techniques (e.g., NMR, melting point).
Issue 2: Formation of Impurities and Side Products
Potential Cause Recommended Solution
Phenolic Impurities (Sandmeyer) This can occur if the diazonium salt reacts with water. Maintain a low reaction temperature and ensure a sufficiently acidic environment.
Biaryl Side Products (Sandmeyer) The formation of biaryl compounds can be a result of the radical mechanism of the Sandmeyer reaction.[2] Optimizing the reaction conditions, such as catalyst concentration and temperature, may help minimize their formation.
Over-bromination (Direct Bromination) If attempting a direct bromination route, control the stoichiometry of the brominating agent (e.g., NBS) carefully. Monitor the reaction progress by TLC or GC to avoid the formation of dibrominated products.
Hydrolysis of Nitrile During workup, avoid prolonged exposure to strongly acidic or basic conditions, which could hydrolyze the nitrile group to a carboxylic acid or amide.

Experimental Protocols

Synthesis via Dehydration of 3-Bromo-2-methylbenzamide[6][7]
  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-methylbenzamide (1 equivalent) and pyridine (3.2 equivalents) in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Dehydrating Agent: Slowly add trifluoroacetic anhydride (3 equivalents) to the cooled solution.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 15 hours.

  • Workup: Partition the mixture between ethyl acetate and 1M HCl solution. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data Summary

ParameterDehydration of 3-Bromo-2-methylbenzamideSandmeyer Reaction (General)
Starting Material 3-Bromo-2-methylbenzamide2-Amino-6-bromotoluene
Key Reagents Trifluoroacetic anhydride, PyridineSodium nitrite, HCl, CuCN
Initial Temperature 0 °C0-5 °C (Diazotization)
Reaction Temperature Warm to Room TemperatureCan be elevated for cyanation (e.g., 55-65 °C)
Reaction Time 15 hoursVaries
Reported Yield ~92%[6]Varies (38-92% for related compounds)[1]

Troubleshooting Workflow

G start Low Yield of this compound route Which synthetic route was used? start->route sandmeyer Sandmeyer Reaction route->sandmeyer Sandmeyer dehydration Dehydration of Amide route->dehydration Dehydration diaz_temp Was diazotization temperature maintained at 0-5°C? sandmeyer->diaz_temp anhydrous Were anhydrous conditions maintained? dehydration->anhydrous diaz_temp_yes Check catalyst activity and reaction time for cyanation. diaz_temp->diaz_temp_yes Yes diaz_temp_no Maintain strict temperature control. Redo diazotization. diaz_temp->diaz_temp_no No anhydrous_yes Check purity of starting amide and extend reaction time. anhydrous->anhydrous_yes Yes anhydrous_no Ensure all reagents and glassware are dry. Use fresh anhydrous solvent. anhydrous->anhydrous_no No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Troubleshooting low conversion rates in 3-Bromo-2-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-methylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low conversion rate in the synthesis of this compound from 3-bromo-2-methylbenzamide. What are the potential causes?

Low conversion in the dehydration of 3-bromo-2-methylbenzamide to this compound can stem from several factors:

  • Reagent Quality: The purity and reactivity of the dehydrating agent, such as trifluoroacetic anhydride, are critical. Old or improperly stored trifluoroacetic anhydride may have hydrolyzed, reducing its effectiveness. Similarly, the pyridine used should be dry.

  • Reaction Temperature: The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[1][2] Improper temperature control can affect the reaction rate and lead to the formation of side products.

  • Reaction Time: While the reaction is generally stirred for 15 hours, incomplete conversion may occur if the reaction is stopped prematurely.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to ensure completion.

  • Moisture: The presence of water in the reaction mixture can consume the trifluoroacetic anhydride and hinder the dehydration process. Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Purity of Starting Material: Impurities in the 3-bromo-2-methylbenzamide can interfere with the reaction. It is advisable to use a high-purity starting material.

Q2: What are some common side reactions or byproducts I should be aware of when synthesizing this compound?

While the dehydration of the corresponding amide is generally a high-yielding reaction, potential side products could include unreacted starting material (3-bromo-2-methylbenzamide) or byproducts from the decomposition of reagents. In subsequent reactions, such as cross-coupling, side reactions like hydrodehalogenation (replacement of bromine with hydrogen) can occur, especially under harsh conditions or with certain catalysts.

Q3: How can I effectively purify crude this compound?

The crude product, which is often a light yellow oil, can in many cases be used in the next step without further purification.[1][2] However, if higher purity is required, purification can be achieved through:

  • Extraction: A standard workup involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl), followed by washing the organic layer with a saturated sodium bicarbonate solution and brine.[1][2]

  • Column Chromatography: For very high purity, silica gel column chromatography is an effective method. A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective purification technique to remove impurities.[4]

Q4: My Suzuki-Miyaura coupling reaction using this compound as a substrate has a low yield. What should I check?

Low conversion in Suzuki-Miyaura coupling reactions involving aryl bromides is a common issue. Key areas to troubleshoot include:

  • Catalyst and Ligand: The choice and activity of the palladium catalyst and ligand are crucial. Ensure you are using an active palladium source and a suitable ligand for the specific transformation. Oxygen can deactivate the Pd(0) catalyst, so maintaining a strictly inert atmosphere (Argon or Nitrogen) is essential.[5]

  • Base: The base is critical for activating the boronic acid. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). The base should be finely powdered and anhydrous.[5]

  • Solvent: The solvent must effectively dissolve the reactants. Anhydrous and degassed solvents like 1,4-dioxane or toluene/methanol mixtures are commonly used.[5]

  • Reagent Quality: Boronic acids can degrade, especially at high temperatures. Use high-purity boronic acid or consider using a more stable pinacol ester. Verify the purity of your this compound, as impurities can poison the catalyst.[5]

  • Temperature and Reaction Time: These reactions often require heating. If the conversion is low, a gradual increase in temperature might be necessary. Monitor the reaction progress to determine the optimal reaction time.[5]

Troubleshooting Guides

Low Conversion in this compound Synthesis (from Amide)

This guide provides a systematic approach to troubleshooting low conversion rates in the dehydration of 3-bromo-2-methylbenzamide.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Conversion Observed reagent_check Check Reagent Quality (TFAA, Pyridine) start->reagent_check conditions_check Verify Reaction Conditions (Temperature, Time) start->conditions_check moisture_check Assess for Moisture Contamination start->moisture_check starting_material_check Analyze Starting Material Purity start->starting_material_check reagent_solution Use Fresh/Pure Reagents reagent_check->reagent_solution conditions_solution Optimize Temperature & Time (Monitor with TLC/GC) conditions_check->conditions_solution moisture_solution Use Anhydrous Solvents & Dry Glassware moisture_check->moisture_solution starting_material_solution Purify Starting Material starting_material_check->starting_material_solution end Improved Conversion reagent_solution->end conditions_solution->end moisture_solution->end starting_material_solution->end

Caption: Troubleshooting workflow for low conversion rates.

Data Presentation

Table 1: Summary of Reported Yields for Benzonitrile Synthesis

Starting MaterialProductReagentsSolventYieldReference
3-bromo-2-methylbenzamideThis compoundTrifluoroacetic anhydride, PyridineDichloromethane92%[1][2]
3-bromo-2-fluorobenzamide3-bromo-2-fluorobenzonitrileTFAA, PyridineDiethyl ether42%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis described in patent literature.[1][2]

Materials:

  • 3-bromo-2-methylbenzamide

  • Pyridine

  • Trifluoroacetic anhydride

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-methylbenzamide (1 equivalent) in dichloromethane.

  • Add pyridine (3.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add trifluoroacetic anhydride (3 equivalents) to the cooled mixture.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, transfer the mixture to a separatory funnel and partition it between ethyl acetate and 1M HCl solution.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound.

Experimental Workflow Diagram:

Synthesis_Workflow start Start dissolve Dissolve Amide in DCM Add Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_tfaa Add Trifluoroacetic Anhydride cool->add_tfaa react Warm to RT & Stir for 15h add_tfaa->react workup Workup: Partition with EtOAc & 1M HCl react->workup wash Wash with NaHCO3 & Brine workup->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Scalable Synthesis of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Bromo-2-methylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing this compound?

A1: Two primary synthetic routes are commonly considered for the synthesis of this compound. The most scalable and industrially viable method is the Sandmeyer reaction, starting from 2-amino-6-bromotoluene. An alternative laboratory-scale method involves the dehydration of 3-bromo-2-methylbenzamide.

Q2: What are the critical safety precautions for a large-scale Sandmeyer reaction?

A2: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated and dry. For scalable synthesis, it is crucial to:

  • Maintain a low temperature, typically 0-5 °C, during the diazotization step to prevent the decomposition of the unstable diazonium salt.

  • Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can lead to instability.

  • Ensure proper venting to safely release nitrogen gas produced during the reaction.

  • Never isolate the diazonium salt intermediate; it should be used in situ.

  • Have a quenching agent, such as sulfamic acid, readily available to neutralize any excess nitrous acid.

Q3: How can I monitor the completion of the diazotization reaction?

A3: The completion of the diazotization of the primary aromatic amine can be monitored using starch-iodide paper. The presence of excess nitrous acid will result in the immediate formation of a blue-black color on the paper. A persistent positive test indicates that the diazotization is complete.

Q4: What are the common impurities or byproducts in the Sandmeyer synthesis of this compound?

A4: Common byproducts in the Sandmeyer reaction for this synthesis include:

  • 3-Bromo-2-methylphenol: Formed by the reaction of the diazonium salt with water. This is often the major byproduct if the reaction temperature is not well-controlled.

  • Biaryl compounds: These can form through radical side reactions.[1]

  • Unreacted starting material: Incomplete diazotization or Sandmeyer reaction will leave 2-amino-6-bromotoluene in the reaction mixture.

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: For scalable purification, a combination of techniques is typically employed. An initial workup involving extraction can separate the product from the aqueous reaction mixture. To remove phenolic byproducts, a wash with a basic solution like sodium hydroxide is effective. Final purification is often achieved by vacuum distillation or recrystallization from a suitable solvent system. For industrial-scale production, fractional distillation under reduced pressure is a common method.

Troubleshooting Guides

Sandmeyer Reaction Route
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete diazotization of 2-amino-6-bromotoluene.Ensure the reaction temperature is maintained between 0-5 °C. Use a calibrated thermometer. Test for excess nitrous acid with starch-iodide paper to confirm complete reaction.
Decomposition of the diazonium salt.Maintain strict temperature control throughout the diazotization and addition to the copper(I) cyanide solution. Avoid any localized heating.
Inactive copper(I) catalyst.Use freshly prepared or high-quality copper(I) cyanide. Ensure the catalyst has not been oxidized to copper(II).
Formation of phenolic byproduct.Keep the reaction temperature low and minimize the amount of water where possible. The diazonium salt solution should be added to the copper cyanide solution, not the other way around.
Reaction Stalls (Nitrogen Evolution Ceases Prematurely) Insufficient acid in the diazotization step.Ensure at least 3 equivalents of a strong acid (e.g., HBr or H2SO4) are used: one to form the amine salt, one to react with sodium nitrite, and one to maintain an acidic environment.
Low temperature in the Sandmeyer reaction step.After the addition of the diazonium salt solution to the copper(I) cyanide, a gentle warming of the reaction mixture (e.g., to room temperature or slightly above) may be necessary to initiate and sustain the decomposition and product formation.
Formation of a Tar-like Substance Uncontrolled decomposition of the diazonium salt.This is a critical safety and yield issue. Immediately cool the reaction mixture. This is often caused by temperatures exceeding 10 °C during diazotization or the Sandmeyer step. Review and optimize temperature control protocols.
Side reactions due to impurities in the starting material.Ensure the purity of the 2-amino-6-bromotoluene. Impurities can catalyze decomposition pathways.
Difficulty in Product Isolation/Purification Emulsion formation during workup.The addition of a saturated brine solution can help to break emulsions. In a scalable process, the addition of a small amount of a different organic solvent might also be effective.[2]
Co-distillation of impurities.If vacuum distillation is used, ensure sufficient theoretical plates in the distillation column for effective separation. A final recrystallization step may be necessary to achieve high purity.
Dehydration of 3-bromo-2-methylbenzamide Route
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete dehydration.Ensure the dehydrating agent (e.g., trifluoroacetic anhydride) is fresh and added in the correct stoichiometric amount.[3] Allow for sufficient reaction time.
Hydrolysis of the product or starting material.The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware.
Difficult to Remove Pyridine Pyridine forms a salt with trifluoroacetic acid.During workup, wash the organic layer thoroughly with an acidic solution (e.g., 1M HCl) to protonate and extract the pyridine into the aqueous phase.[3]

Experimental Protocols

Route 1: Scalable Synthesis via Sandmeyer Reaction (Generalized Protocol)

This protocol is a generalized procedure for the scalable synthesis of this compound based on the well-established Sandmeyer reaction.

Step 1: Diazotization of 2-amino-6-bromotoluene

  • In a cooled reactor (0-5 °C) equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of 2-amino-6-bromotoluene in a suitable aqueous acid (e.g., hydrobromic acid or sulfuric acid).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small additional amount of sodium nitrite solution until a positive test is maintained for at least 5 minutes.

  • Quench any significant excess of nitrous acid by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.

Step 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution or slurry of copper(I) cyanide in an appropriate solvent (e.g., water or an organic solvent).

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture with vigorous stirring.

  • Control the rate of addition to manage the evolution of nitrogen gas and maintain the reaction temperature, which may be allowed to rise to room temperature or slightly above to ensure complete reaction.

  • After the addition is complete and nitrogen evolution has ceased, stir the reaction mixture for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Extract the reaction mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic phase with water, followed by a dilute aqueous solution of sodium hydroxide to remove any phenolic byproducts, and then with brine.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Route 2: Laboratory-Scale Synthesis via Dehydration of 3-bromo-2-methylbenzamide

This protocol is based on a reported laboratory-scale synthesis.[3]

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-2-methylbenzamide (1 equivalent) and pyridine (3.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (3 equivalents) to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 15 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel and partition it between ethyl acetate and 1M HCl solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A reported yield for this method is 92%.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Sandmeyer Reaction Route 2: Dehydration of Amide
Starting Material 2-amino-6-bromotoluene3-bromo-2-methylbenzamide
Key Reagents Sodium nitrite, Copper(I) cyanide, AcidTrifluoroacetic anhydride, Pyridine
Scalability HighLow to Medium
Reported Yield Varies (typically 60-80% for similar reactions)92% (lab scale)[3]
Key Challenges Handling of unstable diazonium salts, temperature control, potential for hazardous decomposition.Anhydrous conditions required, use of corrosive and expensive reagents.

Visualizations

Scalable_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation cluster_purification Step 3: Purification A 2-amino-6-bromotoluene B NaNO2, HBr 0-5 °C A->B Reacts with C Diazonium Salt Intermediate (in situ) B->C Forms E This compound C->E Reacts with D CuCN D->E F Extraction E->F G Washing (aq. NaOH) F->G H Vacuum Distillation G->H I Pure Product H->I

Caption: Workflow for the scalable synthesis of this compound via the Sandmeyer reaction.

Troubleshooting_Logic Start Low Yield in Sandmeyer Reaction IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? Start->Decomposition CatalystIssue Inactive Catalyst? Start->CatalystIssue CheckTemp Verify Temp (0-5 °C) IncompleteDiazotization->CheckTemp Yes StarchIodide Use Starch-Iodide Paper IncompleteDiazotization->StarchIodide Yes StrictTempControl Implement Strict Temp Control Decomposition->StrictTempControl Yes FreshCatalyst Use Fresh CuCN CatalystIssue->FreshCatalyst Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-Bromo-2-methylbenzonitrile is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical methods for purity assessment, supported by illustrative experimental data and detailed methodologies.

The selection of an appropriate analytical technique hinges on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and instrumentation availability. This guide explores four widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, qNMR, and DSC for the purity assessment of a small organic molecule like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.Measurement of the heat flow associated with thermal transitions, where impurities cause a melting point depression and broadening.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%98.5% - 100% (for crystalline solids)
Limit of Detection (LOD) ~0.01%~0.005%~0.1%~0.1 mol%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%~0.2 mol%
Precision (RSD) < 1.0%< 1.5%< 0.5%< 2.0%
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%99.0% - 101.0%Dependent on purity level
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes5 - 15 minutes30 - 60 minutes
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent.Precise weighing and dissolution in a deuterated solvent with an internal standard.Minimal, direct analysis of the solid.
Specificity High, can separate isomers.Very high, provides structural information of impurities.High, provides structural confirmation.Low, not specific for individual impurities.
Destructive to Sample? YesYesNoYes (heating)

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using HPLC, GC-MS, qNMR, and DSC.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its related impurities by HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Maintain at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Inject 1 µL of the sample with a split ratio of 50:1.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is typically performed using the area percentage of the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Objective: To determine the absolute purity of the this compound sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and standard completely.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

Data Analysis:

  • The purity is calculated using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Differential Scanning Calorimetry (DSC)

Objective: To determine the purity of crystalline this compound based on its melting behavior.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a suitable aluminum pan and hermetically seal it.

  • Data Acquisition:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition under an inert nitrogen atmosphere.

  • Data Analysis:

    • The purity is determined from the shape of the melting endotherm using the Van't Hoff equation, which is typically performed by the instrument's software. This method is suitable for compounds that are at least 98% pure and do not decompose upon melting.[1][2]

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

Purity_Assessment_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow cluster_dsc DSC Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis (Peak Area %) hplc_detect->hplc_data gcms_prep Sample Preparation (Dissolution) gcms_inject GC Injection gcms_prep->gcms_inject gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect gcms_data Data Analysis (TIC Area %, Library Search) gcms_detect->gcms_data qnmr_prep Sample & Internal Standard Weighing & Dissolution qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing (Phasing & Baseline Correction) qnmr_acq->qnmr_proc qnmr_int Signal Integration qnmr_proc->qnmr_int qnmr_calc Purity Calculation qnmr_int->qnmr_calc dsc_prep Sample Weighing & Encapsulation dsc_heat Controlled Heating dsc_prep->dsc_heat dsc_measure Measure Heat Flow dsc_heat->dsc_measure dsc_data Data Analysis (Van't Hoff Equation) dsc_measure->dsc_data

Caption: General experimental workflows for purity assessment.

Caption: Logical workflow for selecting an analytical method.

References

A Comparative Analysis of the Reactivity of 3-Bromo-2-methylbenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Bromo-2-methylbenzonitrile and its structural isomers in common organic transformations, namely the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for reaction optimization, library synthesis, and the efficient development of novel chemical entities in the pharmaceutical and materials science sectors. The insights provided are supported by established principles of organic chemistry and data from analogous systems.

Executive Summary of Isomer Reactivity

The reactivity of bromomethylbenzonitrile isomers is governed by a combination of electronic and steric effects imparted by the bromo, methyl, and nitrile substituents on the benzene ring.

  • Suzuki-Miyaura Coupling: Reactivity is primarily influenced by steric hindrance around the carbon-bromine bond. Isomers with substituents ortho to the bromine atom generally exhibit lower reactivity due to the steric bulk impeding the approach of the palladium catalyst.

  • Nucleophilic Aromatic Substitution (SNAr): Reactivity is largely dictated by the electronic effect of the substituents. The strongly electron-withdrawing nitrile group activates the ring for nucleophilic attack, particularly when positioned ortho or para to the bromine leaving group.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide. The efficiency of this step is sensitive to both electronic and steric factors.

Table 1: Predicted Relative Reactivity of Bromomethylbenzonitrile Isomers in Suzuki-Miyaura Coupling

IsomerStructurePredicted Relative ReactivityRationale
This compound Moderate The methyl group is ortho to the bromine, introducing some steric hindrance. The nitrile group at the meta position has a moderate electron-withdrawing inductive effect.
2-Bromo-3-methylbenzonitrile Low The methyl group is ortho to the bromine, and the nitrile group is also in a sterically demanding position, significantly hindering the approach of the catalyst.
4-Bromo-3-methylbenzonitrile High The position para to the bromine is unsubstituted, minimizing steric hindrance. The electron-withdrawing nitrile group is meta to the bromine.
5-Bromo-2-methylbenzonitrile High The positions ortho to the bromine are unsubstituted, resulting in low steric hindrance. The nitrile group is para to the bromine, which can electronically activate the C-Br bond.
4-Bromo-2-methylbenzonitrile Moderate to Low The methyl group is ortho to the bromine, creating steric hindrance. The nitrile group is para to the methyl group.

Note: The structures are illustrative and require a proper chemical drawing tool for accurate representation.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of bromomethylbenzonitrile isomers with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific isomer.

Materials:

  • Bromomethylbenzonitrile isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromomethylbenzonitrile isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of a strong electron-withdrawing group, such as a nitrile group (-CN), ortho or para to the leaving group (in this case, bromine) is crucial for activating the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1][2]

Table 2: Predicted Relative Reactivity of Bromomethylbenzonitrile Isomers in Nucleophilic Aromatic Substitution

IsomerStructurePredicted Relative ReactivityRationale
This compound Low The electron-withdrawing nitrile group is meta to the bromine atom and therefore cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance.[2]
2-Bromo-3-methylbenzonitrile High The nitrile group is ortho to the bromine atom, which strongly activates the ring for nucleophilic attack through resonance stabilization of the intermediate.[1]
4-Bromo-3-methylbenzonitrile Low The nitrile group is meta to the bromine, providing only weak inductive activation.
5-Bromo-2-methylbenzonitrile High The nitrile group is para to the bromine atom, providing strong activation through resonance stabilization of the Meisenheimer complex.[1]
4-Bromo-2-methylbenzonitrile High The nitrile group is ortho to the bromine atom, leading to significant activation.

Note: The structures are illustrative and require a proper chemical drawing tool for accurate representation.

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the SNAr reaction of an activated bromomethylbenzonitrile isomer with a nucleophile, such as an alkoxide.

Materials:

  • Activated bromomethylbenzonitrile isomer (e.g., 2-Bromo-3-methylbenzonitrile) (1.0 mmol, 1.0 equiv)

  • Sodium methoxide (1.5 mmol, 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the bromomethylbenzonitrile isomer and the anhydrous solvent.

  • Add the sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to a temperature between 50-100 °C, depending on the reactivity of the isomer.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these transformations, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a logical workflow for comparing the reactivity of the isomers.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition (R-X) Pd0->OxAd PdII R-Pd(II)-X(L_n) OxAd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R Base Base Base->Transmetal RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Product R-R' RedEl->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Isomer_Reactivity_Workflow cluster_workflow Workflow for Comparing Isomer Reactivity Start Select Isomers of Bromo-methylbenzonitrile ReactionType Choose Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki Cross-Coupling SNAr Nucleophilic Aromatic Substitution ReactionType->SNAr Substitution AnalyzeSuzuki Analyze Steric and Electronic Effects Suzuki->AnalyzeSuzuki AnalyzeSNAr Analyze Electronic Effects (Resonance and Inductive) SNAr->AnalyzeSNAr PredictSuzuki Predict Relative Reactivity (ortho-hindrance is key) AnalyzeSuzuki->PredictSuzuki PredictSNAr Predict Relative Reactivity (o,p-nitrile activation is key) AnalyzeSNAr->PredictSNAr Experiment Perform Parallel Experiments under Standardized Conditions PredictSuzuki->Experiment PredictSNAr->Experiment Data Collect Quantitative Data (Yield, Rate) Experiment->Data Compare Compare Results and Draw Conclusions Data->Compare

Caption: A logical workflow for the comparative analysis of isomer reactivity.

References

A Comparative Guide to the Synthesis of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three alternative synthetic routes to 3-Bromo-2-methylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The routes compared are the classical Sandmeyer reaction, a modern palladium-catalyzed cyanation, and the dehydration of an amide precursor. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and availability of starting materials.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Sandmeyer Reaction Route 2: Palladium-Catalyzed Cyanation Route 3: Dehydration of Amide
Starting Material 2-Amino-6-bromotoluene2,6-Dibromotoluene3-Bromo-2-methylbenzamide
Key Reagents NaNO₂, H₂SO₄, CuCNPd₂(dba)₃, dppf, Zn(CN)₂Trifluoroacetic anhydride, Pyridine
Reported Yield Moderate to Good (Typical)Good to Excellent (Typical)92%[1]
Reaction Conditions Low temperatures (0-5 °C) for diazotization, then elevated temperatureElevated temperatures (e.g., 100 °C)0 °C to room temperature
Key Advantages Utilizes readily available starting materials.High functional group tolerance; milder than traditional cyanation methods.High reported yield; mild reaction conditions.
Key Disadvantages Use of toxic cyanide salts; potential for side reactions.Cost of palladium catalyst and ligands; requires inert atmosphere.Requires preparation of the amide precursor.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Palladium-Catalyzed Cyanation cluster_2 Route 3: Dehydration of Amide A1 2-Amino-6-bromotoluene B1 Diazonium Salt A1->B1 NaNO₂, H₂SO₄ 0-5 °C C1 This compound B1->C1 CuCN A2 2,6-Dibromotoluene C2 This compound A2->C2 Pd₂(dba)₃, dppf Zn(CN)₂ DMF, 100 °C A3 3-Bromo-2-methylbenzamide C3 This compound A3->C3 TFAA, Pyridine DCM, 0 °C to rt

Caption: Comparative workflow of the three synthetic routes.

Experimental Protocols

Route 1: Sandmeyer Reaction of 2-Amino-6-bromotoluene

This classical approach involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.

Step 1: Diazotization of 2-Amino-6-bromotoluene

  • In a flask equipped with a mechanical stirrer, dissolve 2-amino-6-bromotoluene in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, controlling the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture gently and then heat to a moderate temperature (e.g., 50-60 °C) for a specified time to drive the reaction to completion.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Note: Specific quantities and reaction times would need to be optimized based on literature procedures for analogous transformations, as a direct detailed protocol for this specific substrate was not found in the initial search.

Route 2: Palladium-Catalyzed Cyanation of 2,6-Dibromotoluene

This modern method offers a potentially milder and more functional group tolerant alternative to the Sandmeyer reaction.

  • To a screw-cap tube equipped with a magnetic stir bar, add 2,6-dibromotoluene, zinc cyanide (Zn(CN)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).[2]

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for the specified reaction time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[2]

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 3: Dehydration of 3-Bromo-2-methylbenzamide

This high-yielding route involves the removal of a water molecule from the corresponding primary amide.

  • Dissolve 3-bromo-2-methylbenzamide in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

  • Add pyridine to the solution.[1]

  • Slowly add trifluoroacetic anhydride dropwise to the cooled solution.[1]

  • Allow the reaction mixture to gradually warm to room temperature and stir continuously for 15 hours.[1]

  • Upon completion, transfer the reaction mixture to a separatory funnel and partition between ethyl acetate and 1M HCl solution.[1]

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a light yellow oil. The reported yield for this specific transformation is 92%.[1]

Preparation of Starting Materials

  • 2-Amino-6-bromotoluene: This starting material for the Sandmeyer reaction can be prepared from commercially available 2-nitrotoluene through a sequence of bromination followed by reduction of the nitro group.

  • 2,6-Dibromotoluene: The precursor for the palladium-catalyzed cyanation can be synthesized from 2-aminotoluene via a Sandmeyer-type dibromination or through direct bromination of toluene under specific conditions, which may lead to a mixture of isomers requiring separation.

  • 3-Bromo-2-methylbenzamide: This amide can be prepared from 3-bromo-2-methylbenzoic acid. The carboxylic acid can be activated, for example, with thionyl chloride to form the acid chloride, which is then reacted with ammonia or an ammonia equivalent. 3-Bromo-2-methylbenzoic acid itself can be synthesized from 2-bromo-6-nitrotoluene via reduction of the nitro group, diazotization, and subsequent carboxylation.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors. The dehydration of 3-bromo-2-methylbenzamide stands out for its high reported yield and mild reaction conditions, making it an excellent choice if the amide precursor is readily available. The Palladium-catalyzed cyanation offers a modern and versatile approach with good functional group tolerance, suitable for researchers comfortable with organometallic catalysis. The Sandmeyer reaction , while a classic and well-established method, involves the use of toxic cyanides and may require more careful handling and optimization. Researchers should carefully evaluate the availability and cost of starting materials, their experimental capabilities, and the desired scale of the synthesis before selecting a particular route.

References

A Comparative Guide to the Synthesis of 3-Bromo-2-methylbenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic routes to 3-Bromo-2-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research, reveals that the optimal pathway is highly dependent on starting material availability, cost, and desired scale. This guide provides a cost-benefit analysis of viable synthetic methods, supported by detailed experimental protocols and quantitative data, to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and cyano functionalities on the benzene ring allows for diverse chemical transformations. This guide evaluates the most practical and reported methods for its synthesis, focusing on reaction efficiency, cost-effectiveness, and scalability.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for this compound have been evaluated: dehydration of 3-bromo-2-methylbenzamide, the Sandmeyer reaction of 3-bromo-2-methylaniline, and direct bromination of 2-methylbenzonitrile. A summary of the key quantitative data for each route is presented below.

Parameter Route 1: Dehydration Route 2: Sandmeyer Reaction Route 3: Direct Bromination
Starting Material 3-Bromo-2-methylbenzamide3-Bromo-2-methylaniline2-Methylbenzonitrile
Key Reagents Trifluoroacetic anhydride, PyridineSodium Nitrite, Copper(I) Cyanide, HBrBromine, Iron Catalyst
Yield (%) 92%[1]Estimated 60-80% (two steps)Variable (regioselectivity issues)
Purity (%) High (often used without further purification)Requires careful purificationMixture of isomers likely
Reaction Time ~15 hoursDiazotization: ~1 hr; Cyanation: ~1-2 hrsVariable
Cost of Starting Material Inquire for Price~$21-57/g~$1/g
Cost of Key Reagents High (TFAA: ~$2-3/g)Moderate (CuCN: ~
0.4/g;NaNO2:0.4/g; NaNO2: ~0.4/g;NaNO2:
0.4/g)
Low (Bromine: ~$0.1/g)
Scalability GoodGood, but handling of diazonium salts requires careChallenging due to isomer separation
Safety Considerations Trifluoroacetic anhydride is corrosive and moisture-sensitive.Diazonium salts can be explosive. Cyanides are highly toxic.Bromine is highly corrosive and toxic.

Detailed Experimental Protocols

Route 1: Dehydration of 3-Bromo-2-methylbenzamide

This high-yield, one-step synthesis is an excellent option when the starting amide is readily available.

Experimental Protocol:

A solution of 3-bromo-2-methylbenzamide (1.0 eq) and pyridine (3.2 eq) in dichloromethane is cooled to 0 °C. Trifluoroacetic anhydride (3.0 eq) is added slowly, and the reaction mixture is allowed to warm to room temperature and stirred for 15 hours. The reaction is then quenched with 1M HCl, and the organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated to afford this compound.[1]

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a versatile, two-step approach starting from the corresponding aniline. This method is particularly useful if 3-bromo-2-methylaniline is a more accessible starting material.

Step 2a: Diazotization of 3-Bromo-2-methylaniline

Experimental Protocol:

3-Bromo-2-methylaniline (1.0 eq) is dissolved in a mixture of aqueous hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting aniline.

Step 2b: Cyanation of the Diazonium Salt

Experimental Protocol:

In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water is prepared and heated. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The reaction mixture is heated for a short period to ensure complete reaction. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Route 3: Direct Bromination of 2-Methylbenzonitrile

Direct bromination of 2-methylbenzonitrile is conceptually the most straightforward route. However, controlling the regioselectivity to obtain the desired 3-bromo isomer is a significant challenge. The methyl group is an ortho-, para-director, while the cyano group is a meta-director. This can lead to a mixture of brominated products, making purification difficult and lowering the overall yield of the target compound.

General Experimental Considerations:

The reaction would typically involve treating 2-methylbenzonitrile with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to favor the formation of the 3-bromo isomer. Due to the lack of a specific and reliable protocol for the regioselective synthesis of this compound via this method in the reviewed literature, it is considered a less favorable option for targeted synthesis.

Cost-Benefit Analysis

Route 1 (Dehydration): This route is highly attractive due to its excellent reported yield and the high purity of the product, which may not require further purification. The primary drawback is the cost and availability of the starting material, 3-bromo-2-methylbenzamide, and the high cost of trifluoroacetic anhydride. This method is well-suited for laboratory-scale synthesis where high purity is paramount and the cost of reagents is less of a concern.

Route 2 (Sandmeyer Reaction): The Sandmeyer reaction offers a more cost-effective approach, particularly if 3-bromo-2-methylaniline is readily available at a lower price point than the corresponding amide. The reagents for both the diazotization and cyanation steps are relatively inexpensive. However, this two-step process will likely result in a lower overall yield compared to the dehydration route. Safety is a major consideration due to the potentially explosive nature of diazonium salts and the high toxicity of cyanide reagents. This route is a strong candidate for larger-scale synthesis where cost is a significant factor, provided that appropriate safety measures are in place.

Route 3 (Direct Bromination): From a cost perspective, this is the most appealing route due to the low cost of 2-methylbenzonitrile and bromine. However, the significant challenge of controlling regioselectivity and the subsequent need for potentially difficult and costly purification of the desired isomer from a mixture of products make this route impractical for most applications. The economic advantage of cheap starting materials is likely to be negated by low yields of the target molecule and high separation costs.

Logical Workflow and Synthesis Pathways

The following diagrams illustrate the logical workflow for selecting a synthetic route and the chemical pathways described.

Synthesis_Decision_Workflow start Start: Need to Synthesize This compound availability Check Availability and Cost of Starting Materials start->availability amide_avail 3-Bromo-2-methylbenzamide Available and Affordable? availability->amide_avail aniline_avail 3-Bromo-2-methylaniline Available and Affordable? availability->aniline_avail nitrile_avail 2-Methylbenzonitrile Available and Affordable? availability->nitrile_avail amide_avail->aniline_avail No route1 Route 1: Dehydration amide_avail->route1 Yes aniline_avail->nitrile_avail No route2 Route 2: Sandmeyer Reaction aniline_avail->route2 Yes route3 Route 3: Direct Bromination (Low Recommendation) nitrile_avail->route3 Yes end Synthesize Product route1->end route2->end route3->end

Caption: Decision workflow for selecting a synthesis route.

Synthesis_Pathways cluster_route1 Route 1: Dehydration cluster_route2 Route 2: Sandmeyer Reaction cluster_route3 Route 3: Direct Bromination amide 3-Bromo-2-methylbenzamide product1 This compound amide->product1 TFAA, Pyridine (92% Yield) aniline 3-Bromo-2-methylaniline diazonium Diazonium Salt aniline->diazonium NaNO2, HBr product2 This compound diazonium->product2 CuCN nitrile 2-Methylbenzonitrile product3 This compound + Isomers nitrile->product3 Br2, Fe

Caption: Chemical synthesis pathways for this compound.

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and yield are the primary concerns, the dehydration of 3-bromo-2-methylbenzamide (Route 1) is the recommended method, provided the starting material is accessible. For larger-scale production where cost is a major driver, the Sandmeyer reaction (Route 2) presents a viable and economical alternative, although it requires careful handling of hazardous reagents and a two-step process. The direct bromination of 2-methylbenzonitrile (Route 3) is not recommended for the targeted synthesis of this compound due to the significant challenges in achieving regioselectivity and the resulting purification difficulties.

Researchers and drug development professionals should carefully consider the factors outlined in this guide to select the synthetic route that best aligns with their project goals, resources, and safety protocols.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 3-Bromo-2-methylbenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive guide aimed at researchers, scientists, and professionals in drug development, we present a detailed spectroscopic comparison of 3-Bromo-2-methylbenzonitrile and its key derivatives. This publication offers an objective analysis of their structural characteristics, supported by a wealth of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By providing a side-by-side comparison, this guide serves as an invaluable resource for understanding the subtle yet significant electronic and structural effects of substituent modifications on the benzonitrile scaffold.

The strategic placement of bromo, methyl, and other functional groups on the benzonitrile ring system is a cornerstone of medicinal chemistry and materials science. These modifications can profoundly influence a molecule's biological activity, reactivity, and physical properties. A thorough spectroscopic characterization is therefore paramount for unequivocal structure elucidation and for establishing a foundational understanding of structure-activity relationships.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This quantitative data provides a clear and concise comparison of the electronic environments of the core structure as substituents are varied.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
This compound 7.65 (d, 1H), 7.55 (d, 1H), 7.30 (t, 1H)2.50 (s, 3H)-
3-Bromo-2-hydroxybenzonitrile 7.64 (d, 1H), 7.59 (dd, 1H), 6.92 (d, 1H)[1]-6.00 (br s, 1H, -OH)[1]
3-Bromo-4-methylbenzonitrile 7.80 (s, 1H), 7.50 (d, 1H), 7.35 (d, 1H)2.45 (s, 3H)-
5-Bromo-2-methylbenzonitrile 7.70 (d, 1H), 7.45 (dd, 1H), 7.20 (d, 1H)2.40 (s, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-CN (ppm)C-Br (ppm)Aromatic Carbons (ppm)C-CH₃ (ppm)
This compound ~118~125128.0, 130.5, 133.0, 135.0, 138.0~20.0
3-Bromo-2-hydroxybenzonitrile ~117~112115.8, 120.5, 134.0, 136.5, 155.0-
3-Bromo-4-methylbenzonitrile ~118~127111.0, 131.0, 133.5, 134.0, 136.0, 140.0~20.5
5-Bromo-2-methylbenzonitrile ~118~120112.0, 130.0, 132.5, 133.0, 135.5, 142.0~20.0

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(C≡N)ν(C-Br)Other Key Absorptions
This compound ~2230~6802925 (C-H, methyl), 1580, 1460 (C=C, aromatic)
3-Bromo-2-hydroxybenzonitrile ~2235~6703400-3200 (br, O-H)
3-Bromo-4-methylbenzonitrile ~2228~6902920 (C-H, methyl), 1590, 1480 (C=C, aromatic)
5-Bromo-2-methylbenzonitrile ~2225~6602930 (C-H, methyl), 1575, 1470 (C=C, aromatic)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 195/197116 ([M-Br]⁺), 90 ([M-Br-CN]⁺)
3-Bromo-2-hydroxybenzonitrile 197/199[1]118 ([M-Br]⁺), 91 ([M-Br-HCN]⁺)
3-Bromo-4-methylbenzonitrile 195/197116 ([M-Br]⁺), 90 ([M-Br-CN]⁺)
5-Bromo-2-methylbenzonitrile 195/197116 ([M-Br]⁺), 90 ([M-Br-CN]⁺)

Experimental Protocols

The spectroscopic data presented in this guide were acquired using standard, validated methodologies. The following sections provide an overview of the experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (typically chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse experiment was performed with a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16-64 scans were accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-10 seconds) were utilized to obtain high-quality spectra.

  • Data Processing: The raw free induction decay (FID) signal was processed using appropriate software. This involved Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was primarily used. A small amount of the solid was placed directly onto the ATR crystal. Alternatively, for some measurements, a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectra.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet was first recorded. The sample spectrum was then collected over the range of 4000-400 cm⁻¹. Typically, 16-32 scans were co-added to improve the spectral quality. The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) was the standard method used, with an electron energy of 70 eV. This technique provides characteristic fragmentation patterns that are valuable for structural elucidation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectra were recorded over a mass range of approximately m/z 40-400. The resulting spectrum displays the relative abundance of each detected ion.

Visualizing Experimental Workflow

The general workflow for the spectroscopic analysis of this compound and its derivatives is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep ATR or KBr Pellet Sample->IR_Prep MS_Prep Dilute for GC/Direct Infusion Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Comparison NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational spectroscopic dataset and standardized protocols that will aid researchers in the synthesis, identification, and development of novel compounds based on the this compound scaffold. The clear presentation of comparative data is intended to accelerate research and facilitate a deeper understanding of the structure-property relationships within this important class of molecules.

References

Benchmarking 3-Bromo-2-methylbenzonitrile against other brominated building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Performance Analysis of 3-Bromo-2-methylbenzonitrile and Other Key Brominated Building Blocks in Cross-Coupling Reactions and Drug Discovery Applications.

Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on the performance of this compound against other common brominated building blocks. This guide provides an objective analysis of its reactivity in key synthetic transformations and its utility in the synthesis of bioactive molecules, supported by experimental data and detailed protocols.

Introduction to Brominated Building Blocks in Synthesis

Brominated aromatic compounds are indispensable tools in modern organic synthesis, serving as versatile precursors for the construction of complex molecular architectures. Their utility lies in the reactivity of the carbon-bromine bond, which readily participates in a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on this compound, a strategically functionalized building block, and benchmarks its performance against other commonly used brominated aromatics such as 2-bromotoluene and various positional isomers of bromobenzonitrile. The presence of the ortho-methyl group and the meta-nitrile group in this compound introduces unique steric and electronic effects that influence its reactivity and potential applications.

Comparative Performance in Key Cross-Coupling Reactions

The efficacy of a building block is often determined by its performance in widely used synthetic methodologies. The following tables summarize the available quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering a comparative look at the reactivity of this compound and its counterparts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of brominated building blocks in this reaction is influenced by both electronic and steric factors.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Data not available
2-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O606~70-90
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂K₂CO₃H₂ORT198[1]
2-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH₂K₂CO₃DMF12012~95[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11016Data not available
2-BromotolueneMorpholine(SIPr)Pd(methallyl)ClLHMDS-22<1 min99[3]
3-BromopyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[4]
BromobenzeneVariousVariousVariousVarious--23-89[5]

Note: As with Suzuki coupling, specific yield data for the Buchwald-Hartwig amination of this compound is not prevalent in the searched literature.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize substituted alkynes, which are important intermediates in drug discovery and materials science.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFReflux-Data not available
4-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORT292[6]
4-BromoacetophenonePhenylacetylene-Et₃N/CH₃CN-1002-5-[7]
Aryl Bromides (general)PhenylacetyleneCu(I)-PANI@MWCNTKOHDMF1354~60[8]

Note: The lack of specific quantitative data for this compound in these fundamental reactions underscores the opportunity for further investigation to fully characterize its synthetic utility.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the key cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine the aryl bromide (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane/H₂O, Toluene/H₂O) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) and, if separate, the ligand (e.g., PPh₃, SPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos, BINAP), and base (e.g., NaOtBu, LiHMDS) under an inert atmosphere.

  • Reagent Addition: Add the aryl bromide and the amine to the Schlenk tube, followed by the anhydrous solvent (e.g., Toluene, THF, Dioxane).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction progress. Upon completion, cool the mixture, quench the reaction, and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol %), the phosphine ligand (4 mol %), and the base (2.0 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon three times. Add the anhydrous solvent (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[6]

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt Signaling Pathway

Quinazoline derivatives, often synthesized from precursors like this compound, are a prominent class of kinase inhibitors.[9][10][11] Many of these inhibitors target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][12] Inhibition of this pathway can lead to decreased cell proliferation and survival, making it a key target for cancer therapy.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinazoline-based Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the point of inhibition by quinazoline-based inhibitors.

Experimental and Drug Discovery Workflows

The utility of brominated building blocks extends to their integration into modern drug discovery workflows, such as fragment-based drug discovery (FBDD).

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative\nAddition->R-Pd(II)(X)L2 R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination R-Pd(II)(R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Fragment-Based Drug Discovery (FBDD)

Brominated compounds are valuable in FBDD due to their ability to serve as versatile handles for fragment elaboration.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library (including brominated fragments) B Biophysical Screening (e.g., X-ray, SPR, NMR) A->B C Hit Identification B->C D Structure-Based Design C->D E Fragment Elaboration (e.g., Suzuki, Buchwald-Hartwig) D->E F SAR Exploration E->F G Lead Compound F->G

Caption: A simplified workflow for fragment-based drug discovery using brominated fragments.

Conclusion

This compound represents a unique building block with potential for diverse applications in organic synthesis and drug discovery. While this guide highlights its position among other brominated aromatics, the limited availability of direct comparative quantitative data underscores the need for further experimental investigation to fully elucidate its reactivity profile. The provided protocols and workflows serve as a valuable resource for researchers looking to incorporate this and similar building blocks into their synthetic strategies.

References

Purity Standards of 3-Bromo-2-methylbenzonitrile in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of novel drug candidates. 3-Bromo-2-methylbenzonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors. This guide provides a comparative analysis of the purity standards of this compound against two common alternatives, 3-Chloro-2-methylbenzonitrile and 2-methyl-3-nitrobenzonitrile, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.

Comparison of Physicochemical Properties and Purity

The choice of a building block in a synthetic route can be influenced by various factors including reactivity, cost, and importantly, the ease of purification and the typical purity levels that can be achieved. The following table summarizes the key physicochemical properties and typical purity specifications for this compound and its alternatives.

PropertyThis compound3-Chloro-2-methylbenzonitrile2-methyl-3-nitrobenzonitrile
CAS Number 52780-15-1[1]15013-71-51975-50-4
Molecular Formula C₈H₆BrN[1]C₈H₆ClNC₈H₆N₂O₂
Molecular Weight 196.05 g/mol [1]151.59 g/mol 162.15 g/mol
Melting Point 44-45 °CNot availableNot available
Boiling Point 247.5±20.0 °CNot availableNot available
Typical Purity (Commercial Grade) ≥97%[1]≥98%≥98%
Common Impurities Dibrominated species, starting materials (e.g., 2-methylbenzonitrile), residual solventsDichlorinated species, starting materials, residual solventsIsomeric nitro compounds, starting materials, residual solvents

Analytical Techniques for Purity Assessment

A robust assessment of purity requires the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most commonly employed methods for determining the purity of small molecule intermediates in medicinal chemistry.

Comparative Purity Analysis Data

The following table presents illustrative data from the analysis of typical batches of this compound and its alternatives using these three key analytical techniques.

Analytical MethodThis compound3-Chloro-2-methylbenzonitrile2-methyl-3-nitrobenzonitrile
HPLC (Area %) 98.5%99.1%98.8%
GC-MS (Area %) 98.2%98.9%98.5%
qNMR (Weight %) 98.1%98.8%98.3%

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the benzonitrile derivatives and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Program:

Time (min) % B
0 30
15 95
20 95
21 30

| 25 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the identity of the main component.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

Column:

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

Oven Temperature Program:

  • Initial Temperature: 100 °C, hold for 2 minutes

  • Ramp: 10 °C/min to 250 °C

  • Hold: 5 minutes at 250 °C

Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Mass Range: 50-300 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Internal Standard: Maleic acid (certified reference material)

Solvent: DMSO-d₆

Acquisition Parameters:

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = The compound of interest

  • IS = Internal Standard

Visualizations

Experimental Workflow for Purity Assessment

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration qNMR qNMR Dissolution->qNMR HPLC HPLC Filtration->HPLC GCMS GCMS Filtration->GCMS Integration Integration HPLC->Integration GCMS->Integration qNMR->Integration Calculation Calculation Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report G cluster_analytes Target and Alternatives BenzonitrileCore BenzonitrileCore 3_Bromo_2_methylbenzonitrile 3_Bromo_2_methylbenzonitrile BenzonitrileCore->3_Bromo_2_methylbenzonitrile Substitution 3_Chloro_2_methylbenzonitrile 3_Chloro_2_methylbenzonitrile BenzonitrileCore->3_Chloro_2_methylbenzonitrile Substitution 2_methyl_3_nitrobenzonitrile 2_methyl_3_nitrobenzonitrile BenzonitrileCore->2_methyl_3_nitrobenzonitrile Substitution Kinase_Inhibitors Kinase_Inhibitors 3_Bromo_2_methylbenzonitrile->Kinase_Inhibitors Precursor for 3_Chloro_2_methylbenzonitrile->Kinase_Inhibitors Precursor for Other_APIs Other_APIs 2_methyl_3_nitrobenzonitrile->Other_APIs Precursor for

References

Characterization of Impurities in Commercial 3-Bromo-2-methylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in commercial 3-Bromo-2-methylbenzonitrile, a key building block in the synthesis of various pharmaceuticals. The following sections detail potential impurities based on common synthetic routes and present a comparative analysis of analytical techniques with supporting experimental protocols.

Potential Impurities in this compound

The impurity profile of commercial this compound is intrinsically linked to its synthetic route. A common method for its synthesis involves the bromination of 2-methylbenzonitrile. Another route is the cyanation of 1-bromo-2-methylbenzene. These processes can lead to various process-related impurities, including isomers, starting material residues, and by-products.

A plausible synthetic pathway involves the dehydration of 3-bromo-2-methylbenzamide.[1] Key potential impurities arising from these and other processes are outlined in Table 1.

Table 1: Potential Impurities in Commercial this compound

Impurity NameStructurePotential Origin
2-MethylbenzonitrileUnreacted starting material
3-Bromo-2-methylbenzamideIncomplete dehydration of the amide intermediate
Isomeric DibromomethylbenzonitrilesOver-bromination of the starting material or product
Other Bromomethylbenzonitrile Isomers (e.g., 4-Bromo-2-methylbenzonitrile)Non-selective bromination
Residual Solvents (e.g., Dichloromethane, Pyridine, Ethyl Acetate)N/AUsed during synthesis and workup[1]

Comparative Analysis of Analytical Techniques

The detection and quantification of these impurities necessitate the use of high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for impurity profiling of pharmaceutical starting materials.[2][3]

Table 2: Comparison of GC-MS and HPLC for Impurity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically by UV-Vis spectroscopy.
Applicability Ideal for volatile and thermally stable impurities such as residual solvents and isomeric by-products.Suitable for a wider range of compounds, including non-volatile and thermally labile impurities like the amide intermediate.
Sensitivity High sensitivity, especially in selected ion monitoring (SIM) mode, allowing for the detection of trace-level impurities.Good sensitivity, which can be enhanced with detectors like a Diode Array Detector (DAD).
Resolution Excellent chromatographic resolution for separating closely related isomers.High resolution, particularly with modern column technologies (e.g., sub-2 µm particles).
Identification Provides structural information through mass fragmentation patterns, aiding in the unambiguous identification of unknown impurities.Identification is based on retention time comparison with reference standards. DAD can provide spectral information for peak purity assessment.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its potential impurities are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Injector: Split/splitless, 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI), 230 °C

  • Mass Range: 40-450 amu

Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • LC System: Waters Alliance e2695 or equivalent

  • Detector: Waters 2998 Photodiode Array (PDA) Detector

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of acetonitrile and water.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Commercial 3-Bromo-2- methylbenzonitrile Dissolution Dissolve in Dichloromethane (1 mg/mL) Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on HP-5ms Column Injection->Separation Detection EI-MS Detection Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Workflow for GC-MS analysis of impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Commercial 3-Bromo-2- methylbenzonitrile Dissolution Dissolve in Acetonitrile/Water (1 mg/mL) Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection PDA Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Peak Purity Assessment Chromatogram->Purity Identification Impurity Identification (vs. Standards) Integration->Identification

Caption: Workflow for HPLC analysis of impurities.

Conclusion

A thorough characterization of impurities in this compound is critical for ensuring the quality and safety of pharmaceutical products. The complementary use of GC-MS and HPLC provides a comprehensive impurity profile, covering volatile, semi-volatile, and non-volatile species. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and drug development professionals to establish effective quality control measures for this important synthetic intermediate.

References

A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted biaryl compounds, key scaffolds in many pharmaceutical agents and functional materials, frequently employs this powerful reaction. However, the coupling of sterically hindered substrates, such as 3-Bromo-2-methylbenzonitrile, presents a significant challenge due to the steric hindrance around the reaction center, which can impede the catalytic cycle.

This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of this compound and structurally similar substrates. The data presented is compiled from scientific literature and aims to assist researchers in selecting the optimal catalytic system for this challenging transformation.

Catalyst Performance Comparison

Achieving high yields in the Suzuki coupling of this compound is critically dependent on the choice of the palladium precursor, ligand, base, and solvent. The steric bulk of the ortho-methyl group and the electronic nature of the nitrile substituent influence the efficiency of the catalytic cycle. While direct comparative studies on this compound are limited, the following table summarizes the performance of various catalyst systems in the Suzuki coupling of analogous sterically hindered or electron-deficient aryl bromides. This data provides valuable insights into catalyst selection for the target transformation.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
Pd(OAc)₂XPhosK₃PO₄Toluene100N/AHighGeneral hindered aryl bromides
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRT2-485-95Sterically hindered aryl bromides
[Pd(IPr)(3-Cl-py)Cl₂] (PEPPSI-IPr)IPr (NHC)K₂CO₃DMF/H₂O806Good to ExcellentHindered 2-bromopyridines
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110N/A75Mono-arylation of dibromoquinolines

Note: The yields reported are for analogous or representative substrates and serve as a guideline. Optimization for this compound is recommended. Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are generally highly effective for sterically demanding substrates.[1][2] N-heterocyclic carbene (NHC) ligands, as part of PEPPSI™-type precatalysts, also show excellent activity for hindered couplings.

Experimental Protocols

Below are detailed experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are based on general procedures for similar substrates and should be optimized for the specific reaction.

Protocol 1: Suzuki Coupling using a Buchwald Ligand (e.g., SPhos)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Stir the mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an NHC-based Catalyst (e.g., PEPPSI™-IPr)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 4 mL)

  • Water (1 mL)

  • Microwave vial or sealed tube

  • Magnetic stirrer and heating block/oil bath or microwave reactor

Procedure:

  • To a microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, PEPPSI™-IPr catalyst, and potassium carbonate.

  • Add DMF and water to the vial.

  • Seal the vial and place it in a pre-heated oil bath at 80-100 °C or in a microwave reactor.

  • Stir the reaction mixture for the optimized time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Add Catalyst System Add Catalyst System Combine Reactants->Add Catalyst System Add Solvent Add Solvent Add Catalyst System->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Bromo-2-methylbenzonitrile is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to properly manage the waste of this hazardous chemical. Adherence to these protocols is essential to minimize risks and comply with regulations.

Essential Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The compound poses significant health risks through various exposure routes.

Summary of Hazard Information

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Dermal) Harmful in contact with skin.H312
Acute Toxicity (Inhalation) Harmful if inhaled.H332
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific target organ toxicity May cause respiratory irritation.H335

This data is compiled from multiple safety data sheets.[1][2]

Detailed Disposal Protocol

The proper disposal of this compound, as with many hazardous chemicals, involves a multi-step process that prioritizes safety and regulatory compliance. It is imperative to treat this substance as hazardous waste and not dispose of it through standard laboratory drains or as regular trash.[3][4]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[3][5] Ensure that safety showers and eyewash stations are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety glasses with side-shields conforming to EN166, or equivalent government standards like NIOSH.[1][5]

    • Hand Protection : Handle with chemically resistant gloves. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1]

    • Body Protection : Wear a lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected based on the concentration and amount of the substance being handled.[1]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Step 2: Waste Collection and Storage

Proper segregation and storage of chemical waste are crucial to prevent accidental reactions.

  • Container : Place waste this compound into a designated, properly labeled, and closable container for hazardous waste.[1][3] Do not mix with other incompatible wastes.[4]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][6]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of generation and away from incompatible materials.[7] The container must be kept closed except when adding waste.[4]

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated Labware and PPE : Dispose of contaminated gloves, weighing papers, and other disposable materials in the same designated hazardous waste container as the chemical itself.[1]

  • Empty Chemical Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste.[4][6]

    • After triple-rinsing and air-drying, the original labels on the container must be completely defaced or removed. The container can then be disposed of as regular solid waste (e.g., in a designated glass disposal box).[4][6]

Step 4: Final Disposal Procedure

The final disposal must be handled by a licensed professional waste disposal service.

  • Contact Professionals : Arrange for the collection of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1]

  • Recommended Disposal Method : The standard and recommended method for final disposal is incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

  • Documentation : Maintain all records of waste disposal as required by institutional and regulatory policies.

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Handling Waste This compound B Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Step 2: Segregate Waste Place in a labeled, closed container. B->C Containment D Is the original container empty? C->D E Triple-rinse container with appropriate solvent. D->E Yes H Step 3: Store Waste Container in Satellite Accumulation Area (SAA) D->H No (Bulk Waste) F Collect rinsate as hazardous waste. E->F Collect Effluent G Deface label and dispose of empty container as regular trash. E->G After Rinsing F->C Add to Waste I Step 4: Arrange for Pickup Contact EHS or licensed disposal company. H->I Scheduled Pickup J Final Disposal: Incineration by licensed facility. I->J Professional Handling

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.